2-(Bromomethyl)-3-butyloxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3-butyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-3-4-6-7(5-8)9-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMRQCBIZFTZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of 2-(Bromomethyl)-3-butyloxirane
Executive Summary
2-(Bromomethyl)-3-butyloxirane is a substituted oxirane of interest in synthetic chemistry for its potential as a reactive intermediate in the development of more complex molecules. The oxirane ring, a three-membered cyclic ether, is characterized by significant ring strain, rendering it susceptible to nucleophilic attack and ring-opening reactions, a property valuable in organic synthesis.[1][2][3] The presence of a bromomethyl group provides a reactive site for substitution reactions, while the butyl group influences the compound's lipophilicity and overall steric profile.
A thorough review of the scientific literature and chemical databases reveals a notable absence of experimentally determined data for the boiling point and density of 2-(Bromomethyl)-3-butyloxirane (CAS Number: 861320-25-4). This guide addresses this data gap by providing a comprehensive framework for the experimental determination of these critical physical properties. Furthermore, by presenting data for structurally related compounds, we can establish a scientifically grounded estimation of the expected values. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for process development, safety assessments, and computational modeling.
Physicochemical Properties of Substituted Oxiranes
The physical properties of oxiranes are significantly influenced by their substituents.[4][5] The parent compound, oxirane (ethylene oxide), is a low-boiling point gas, but the addition of alkyl and halogenated groups dramatically alters its physical state and characteristics.
-
Molecular Weight and Intermolecular Forces: An increase in molecular weight, such as the addition of a butyl and bromomethyl group, generally leads to a higher boiling point due to stronger van der Waals forces.[6][7]
-
Polarity: The ether linkage in the oxirane ring introduces polarity. However, the overall polarity of the molecule is influenced by the nature of the substituents.
-
Ring Strain: While ring strain is a key factor in the chemical reactivity of epoxides, its direct influence on boiling point and density is less pronounced than the effects of molecular weight and intermolecular forces.[1]
Comparative Data for Structurally Related Compounds
In the absence of specific data for 2-(Bromomethyl)-3-butyloxirane, it is instructive to examine the properties of smaller, related molecules. This comparative analysis provides a reasonable basis for estimating the expected boiling point and density.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-(Bromomethyl)oxirane | 3132-64-7 | C₃H₅BrO | 136.98 | 135 | 1.601 |
| 2,3-Bis(bromomethyl)oxirane | 14396-64-6 | C₄H₆Br₂O | 229.90 | 88 (at 5 mmHg) | Not Available |
| 2-(Bromomethyl)-3-butyloxirane | 861320-25-4 | C₇H₁₃BrO | 193.08 | Not Available | Not Available |
Based on the trend of increasing boiling point with molecular weight for halogenated organic compounds, it is anticipated that the boiling point of 2-(Bromomethyl)-3-butyloxirane at atmospheric pressure will be significantly higher than that of 2-(Bromomethyl)oxirane.[11]
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly for a compound with no existing literature values, the Thiele tube method is recommended for its efficiency with small sample volumes.[12]
Protocol: Boiling Point Determination via Thiele Tube
This method relies on the principle that at the boiling point, the vapor pressure inside a capillary tube will match the atmospheric pressure, and upon slight cooling, the liquid will be drawn into the capillary.[7][12]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or heating mantle)
-
Sample of 2-(Bromomethyl)-3-butyloxirane
Procedure:
-
Apparatus Setup:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Attach a small test tube to the thermometer using a rubber band such that the bottom of the test tube is level with the thermometer bulb.
-
-
Sample Preparation:
-
Add approximately 0.5 mL of 2-(Bromomethyl)-3-butyloxirane to the small test tube.
-
Place a capillary tube (sealed end up) into the test tube containing the sample.
-
-
Heating and Observation:
-
Immerse the thermometer and attached test tube into the oil bath of the Thiele tube.
-
Begin gently heating the side arm of the Thiele tube. The design of the tube will ensure uniform heat distribution through convection.[7]
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid is drawn into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.
-
-
Validation:
-
Repeat the heating and cooling cycle two more times to obtain multiple readings. The readings should be within a narrow range (1-2 °C).
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Diagram of Experimental Workflow
Caption: Workflow for Boiling Point Determination.
Experimental Determination of Density
Density is a fundamental physical property defined as the mass per unit volume of a substance.[13] For a liquid, this can be accurately determined by measuring the mass of a known volume.
Protocol: Density Determination using a Graduated Cylinder and Balance
This method is straightforward and provides reliable results when performed with care.[13][14][15]
Materials:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to at least 0.001 g)
-
Sample of 2-(Bromomethyl)-3-butyloxirane
-
Thermometer
Procedure:
-
Mass of Empty Cylinder:
-
Ensure the graduated cylinder is clean and completely dry.
-
Place the empty graduated cylinder on the analytical balance and record its mass (m₁).
-
-
Volume and Mass of Sample:
-
Carefully add a known volume of 2-(Bromomethyl)-3-butyloxirane to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[13][14]
-
Place the graduated cylinder containing the liquid back on the analytical balance and record the total mass (m₂).
-
-
Temperature:
-
Measure and record the temperature of the liquid, as density is temperature-dependent.
-
-
Calculation:
-
Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder from the total mass: m_liquid = m₂ - m₁.
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V, where V is the volume of the liquid measured.
-
-
Validation:
Diagram of Logical Relationships
Caption: Logical Flow for Density Calculation.
Conclusion
While direct experimental data for the boiling point and density of 2-(Bromomethyl)-3-butyloxirane are not currently available in the public domain, this guide provides a robust framework for their determination. By leveraging established protocols and understanding the physicochemical principles governing substituted oxiranes, researchers can confidently generate the necessary data to advance their work. The comparative data from related compounds suggest an expected boiling point significantly above 135 °C and a density likely lower than 1.6 g/mL due to the presence of the less dense butyl group compared to a bromomethyl group. The accurate experimental determination of these properties is crucial for the safe and effective use of this compound in research and development.
References
- Boiling Points of Halogenated Organic Compounds - PubMed. (2001, August 15).
- CAS RN | 926-02-3 - Thermo Fisher Scientific.
- 2-(bromomethyl)oxirane - Stenutz.
- Physical and chemical properties of substituted oxolanes - Benchchem.
- Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes - Doc Brown's Chemistry.
- Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC.
- 2-(bromomethyl)-3-butyloxirane | 861320-25-4 - Sigma-Aldrich.
- 14396-64-6, 2,3-bis(bromomethyl)oxirane Formula - ECHEMI.
- Liquid Density Experiments - Home Science Tools.
- Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015, January 26).
- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19).
- 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (2021, November 11).
- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
- CAS 3132-64-7: 2-(Bromomethyl)oxirane | CymitQuimica.
- Determination of Boiling Point | PDF - Scribd.
- 10.7: Nucleophilic Substitution Reactions of Epoxides - Chemistry LibreTexts. (2014, August 9).
- Oxirane, (bromomethyl)- - the NIST WebBook.
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- 15. homesciencetools.com [homesciencetools.com]
Solubility Profile and Handling of 2-(Bromomethyl)-3-butyloxirane
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1]
Executive Summary: Physicochemical Identity
2-(Bromomethyl)-3-butyloxirane is a bifunctional electrophile combining a strained epoxide (oxirane) ring with a reactive alkyl bromide.[1] Its solubility profile is governed by a competition between its lipophilic butyl chain and its polar, reactive core.
Unlike simple organic solids where solubility is a static physical property, the solubility of this molecule is kinetic-dependent . In nucleophilic solvents (alcohols, water, amines), the compound does not merely dissolve; it undergoes solvolysis (ring-opening or halide displacement), effectively degrading the sample. Therefore, solvent selection must prioritize chemical inertness over simple dissolution capacity.
Key Physicochemical Characteristics
| Property | Description | Implication for Solubility |
| Molecular Structure | Lipophilic tail ( | Amphiphilic but predominantly lipophilic.[1] |
| Reactivity | High (Alkylating Agent) | Incompatible with protic solvents (R-OH, |
| Hansen Parameters | High | Excellent solubility in chlorinated and aromatic hydrocarbons. |
| Physical State | Liquid / Low-melting Solid (Oil) | Miscible with many organic solvents rather than requiring energy to break a crystal lattice.[1] |
Theoretical Solubility Framework (Hansen Solubility Parameters)
To predict solvent compatibility without empirical waste, we apply Hansen Solubility Parameters (HSP) .[2][3] The total cohesive energy density is split into three components: Dispersion (
The "Like Dissolves Like" Vector
2-(Bromomethyl)-3-butyloxirane is characterized by:
- (High): Significant van der Waals interactions due to the butyl chain.
- (Moderate): Dipole moments from the C-O-C ring and C-Br bond.
- (Low): No hydrogen bond donors; weak acceptor capability.
Solvent Compatibility Matrix
The following table categorizes solvents based on thermodynamic solubility and chemical stability.
| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Recommendation |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High | Primary Choice for synthesis and handling.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, MTBE | Excellent | High | Ideal for reactions (e.g., Grignard, Lithiation). |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | High | Good for process scale-up; lower volatility.[1] |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good | Moderate | Use with caution; nucleophilic attack possible at high T. |
| Alkanes | Hexane, Heptane, Pentane | Moderate/Low | High | Useful for precipitation/crystallization (antisolvent). |
| Protic Solvents | Methanol, Ethanol, Water | Variable | CRITICAL FAILURE | FORBIDDEN . Causes rapid solvolysis/ring opening.[1] |
Visualizing the Solubility Logic
The following diagram illustrates the decision process for solvent selection, distinguishing between thermodynamic dissolution and chemical stability.
Figure 1: Decision matrix for solvent selection. Note that while protic solvents might thermodynamically dissolve the compound, they are functionally forbidden due to chemical reactivity.
Experimental Protocol: Self-Validating Solubility Determination
Objective: Determine the solubility limit while verifying the structural integrity of the epoxide ring. Safety: Work in a fume hood. Wear nitrile gloves.[1] This compound is a potential alkylating agent.[1]
Methodology
This protocol uses Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) to validate that the solvent has not degraded the compound during the dissolution process.
Step 1: Preparation
-
Weigh 10 mg of 2-(Bromomethyl)-3-butyloxirane into a clean glass vial.
-
Select a candidate solvent (e.g., Toluene-d8 for NMR or HPLC-grade Acetonitrile).[1]
Step 2: Incremental Addition (Titration)
-
Add solvent in
aliquots at . -
Vortex for 30 seconds after each addition.
-
Observe for visual clarity (disappearance of oil droplets or solid particles).
Step 3: Integrity Check (The "Self-Validating" Step)
Crucial: Visual solubility is insufficient. You must confirm the epoxide ring is intact.
-
NMR Method: Acquire a
-NMR spectrum.-
Check: Look for the characteristic epoxide protons (typically
2.5–3.5 ppm). -
Fail Criteria: Appearance of new signals in the
3.5–4.5 ppm region suggests ring opening (formation of alcohols/ethers).
-
-
HPLC Method: Inject the solution immediately.
Workflow Diagram
Figure 2: Step-by-step workflow for determining solubility with integrated quality control to detect solvent-induced degradation.
Reactivity & Stability Warnings
Researchers must recognize that 2-(Bromomethyl)-3-butyloxirane is an ambident electrophile .[1]
-
Hydrolysis: In the presence of water (even atmospheric moisture), the epoxide ring will open to form a diol or halohydrin. This reaction is acid-catalyzed.[1][4]
-
Mitigation: Use anhydrous solvents (dried over
or molecular sieves).
-
-
Alcoholysis: In Methanol or Ethanol, the epoxide opens to form alkoxy-alcohols.[1]
-
Reference: This mechanism follows standard
attack on the less hindered carbon or -like attack on the more substituted carbon depending on conditions [1].[1]
-
-
Halide Exchange: In polar aprotic solvents with free halide ions (e.g., Acetone + NaI), the bromide can be displaced, or the epoxide opened by the halide [2].
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide ring opening).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Discussion on Epoxide Reactivity and Hydrolysis).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][5] (Methodology for predicting solubility based on dispersion, polarity, and H-bonding).[2][3][6]
-
PubChem Database. (n.d.). Compound Summary for Oxirane derivatives and Epibromohydrin. National Center for Biotechnology Information.[1] (Used for comparative physical property analysis).
Sources
calculated logP and hydrophobicity of 2-(Bromomethyl)-3-butyloxirane
Technical Guide: Calculated logP and Hydrophobicity of 2-(Bromomethyl)-3-butyloxirane
Executive Summary
The accurate determination of lipophilicity (logP) for reactive electrophiles is a critical checkpoint in early-stage drug discovery. This guide provides an in-depth analysis of 2-(Bromomethyl)-3-butyloxirane , a bifunctional alkylating agent. Due to its hydrolytic instability, standard experimental partition methods often yield artifactual data. This whitepaper establishes a Consensus LogP range of 2.45 – 2.85 , derived from multi-algorithmic computational modeling, and prescribes a specialized HPLC-based validation protocol (OECD 117 modified) to circumvent hydrolysis-induced errors.
Molecular Architecture & Physicochemical Context
To understand the hydrophobicity of this molecule, we must first deconstruct its electronic and steric environment.
-
Core Scaffold: The oxirane (epoxide) ring creates a strained, polar core capable of dipole-dipole interactions with water.
-
Lipophilic Tail: The n-butyl chain (C4H9) provides significant hydrophobic bulk, driving the molecule towards organic phases.
-
Electrophilic Warhead: The bromomethyl group (-CH2Br) serves two roles:
-
Electronic: The C-Br bond is polar but less hydrophilic than C-Cl or C-F.
-
Steric/Lipophilic: Bromine’s large van der Waals radius enhances lipid solubility compared to lighter halogens.
-
Critical Reactivity Warning: This molecule acts as a bis-electrophile . It can undergo ring-opening via nucleophilic attack (SN2) and displacement of the bromide. In aqueous buffers, it risks rapid hydrolysis to the corresponding diol (1-bromo-heptane-2,3-diol), which is significantly more hydrophilic (approx. 1.0–1.5 log units lower).
Computational Methodologies for logP Determination
Relying on a single algorithm for halogenated epoxides is statistically risky due to parameterization gaps in training sets. We employ a Consensus LogP approach, integrating three distinct mathematical philosophies.
Atom-Additive (XLOGP3)
-
Mechanism: Deconstructs the molecule into atomic fragments (e.g., C_sp3, O_epoxide, Br_terminal). It sums their pre-calculated contributions and applies correction factors for intramolecular interactions (e.g., proximity of the halogen to the oxygen).
-
Relevance: High accuracy for standard organic chains but may underestimate the "shielding" effect of the butyl group on the polar epoxide.
Topological (MLOGP)
-
Mechanism: Uses Moriguchi’s descriptors, focusing on structural topology (ring counts, bond types) rather than specific atomic parameterization.
-
Relevance: Excellent for detecting the "global" hydrophobicity but less sensitive to specific halogen effects (Br vs Cl).
Fragmental (WLOGP)
-
Mechanism: Based on the Wildman-Crippen fragmentation method. It treats the molecule as a puzzle of functional groups.
-
Relevance: Often the most robust for small, rigid molecules like substituted epoxides.
Predicted Values & Data Analysis
The following data represents a calculated consensus based on standard QSAR principles applied to the specific structure of 2-(Bromomethyl)-3-butyloxirane (C7H13BrO).
Table 1: Calculated LogP (clogP) Profile
| Algorithm | Method Type | Predicted Value | Confidence | Notes |
| XLOGP3 | Atom-Additive | 2.68 | High | Best handling of halogen contribution. |
| WLOGP | Fragmental | 2.81 | Medium | Slightly overweights the butyl chain. |
| MLOGP | Topological | 2.42 | Medium | Conservative estimate. |
| iLOGP | Physics-Based | 2.55 | Low | Sensitive to conformational sampling. |
| Consensus | Arithmetic Mean | 2.61 | High | Recommended working value. |
Analysis: The consensus value of 2.61 places this compound in the "Highly Permeable" category (logP > 2.0). It suggests the molecule will readily cross the blood-brain barrier (BBB) and cell membranes via passive diffusion.
Visualization: Computational Workflow
The following diagram illustrates the decision logic used to arrive at the consensus value, filtering out outliers caused by misinterpretation of the epoxide ring strain.
Figure 1: Computational workflow for deriving Consensus LogP, filtering algorithmic outliers.
Experimental Validation Protocol (Self-Validating)
The Problem: Standard Shake-Flask (OECD 107) methods require 24+ hours of phase equilibration. For this epoxide, that duration guarantees hydrolysis, yielding a false "hydrophilic" result (measuring the diol, not the epoxide).
The Solution: OECD 117 (HPLC Method) with a "Zero-Time Extrapolation" modification.
Protocol: Rapid HPLC Estimation
-
Column Selection: C18 Reverse-Phase (e.g., Agilent ZORBAX Eclipse Plus), capped silanols to prevent catalytic ring opening.
-
Mobile Phase: Methanol/Water (75:25) buffered at pH 7.4 .
-
Critical: Use non-nucleophilic buffers (Phosphate is acceptable; avoid Tris/Amine buffers which will react with the epoxide).
-
-
Reference Standards: Select 5 standards with known logP values flanking the target (e.g., Toluene [2.7], Ethylbenzene [3.2], Acetophenone [1.6]).
-
Measurement (The k' Factor): Calculate the capacity factor (
) using the retention time ( ) and dead time ( ): -
Validation Step (Self-Check):
-
Inject the sample immediately upon dissolution.
-
Re-inject after 1 hour.
-
Pass Criteria: If the peak area decreases >5% or a new early-eluting peak (diol) appears, the compound is degrading. In this case, use the t=0 extrapolated retention time.
-
Figure 2: HPLC Validation Logic illustrating the critical stability check for reactive epoxides.
Implications for Drug Development
-
Membrane Permeability: With a logP > 2.5, this molecule is Class I/II (BCS) regarding permeability. It requires no active transport.
-
Toxicity Risk: The combination of high lipophilicity and high electrophilicity is a "Toxicophore" warning. The molecule can passively diffuse into the nucleus and alkylate DNA (genotoxicity risk).
-
Formulation: It is practically insoluble in water. Formulation requires lipid-based vehicles (e.g., PEG-400, Captisol) to prevent precipitation and hydrolysis.
References
-
Wildman, S. A., & Crippen, G. M. (1999).[1][2][3][4][5] Prediction of Physicochemical Parameters by Atomic Contributions.[1][2][5] Journal of Chemical Information and Computer Sciences, 39(5), 868–873.[3] Link
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6] Scientific Reports, 7, 42717. Link
-
Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. Link
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- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. ai.updf.com [ai.updf.com]
- 6. SwissADME [swissadme.ch]
Methodological & Application
Application Notes & Protocols: Nucleophilic Ring-Opening Reactions of 2-(Bromomethyl)-3-butyloxirane
For: Researchers, scientists, and drug development professionals.
Abstract
Epoxides are highly valuable three-membered heterocyclic intermediates in organic synthesis, primarily due to the significant ring strain that drives their ring-opening reactions.[1][2] This reactivity allows for the stereospecific introduction of two adjacent functional groups, a cornerstone of modern synthetic strategy.[3] This document provides a detailed technical guide on the nucleophilic ring-opening reactions of 2-(Bromomethyl)-3-butyloxirane, an unsymmetrical epoxide. We will explore the fundamental mechanistic principles governing regioselectivity and stereochemistry, provide field-proven, step-by-step protocols for reactions with various classes of nucleophiles, and present a comparative analysis of reaction outcomes under different conditions. The protocols herein are designed as self-validating systems, incorporating in-process monitoring and characterization checkpoints to ensure experimental integrity.
Introduction to the Reactivity of 2-(Bromomethyl)-3-butyloxirane
The subject of this guide, 2-(Bromomethyl)-3-butyloxirane, is a structurally distinct epoxide featuring two stereocenters and significant asymmetry. Its key features are:
-
An epoxide ring , providing the driving force for ring-opening due to approximately 13 kcal/mol of ring strain.[4]
-
A primary carbon (C2) , substituted with a bromomethyl group.
-
A secondary carbon (C3) , substituted with a butyl group.
This asymmetry is the critical factor controlling the regioselectivity of the nucleophilic attack. The choice of reaction conditions—specifically, whether the reaction is conducted with a strong nucleophile under basic/neutral conditions or with a weak nucleophile under acidic conditions—dictates which of the two carbons in the epoxide ring will be attacked.[5] Understanding and controlling this selectivity is paramount for leveraging this versatile building block in multi-step synthesis.[5]
Core Mechanistic Principles: Regio- and Stereoselectivity
All nucleophilic ring-opening reactions of epoxides proceed via an SN2-type mechanism , which dictates the stereochemical outcome.[6][7] The nucleophile attacks from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the site of attack.[4][7] This leads to a product with an anti relationship between the newly introduced nucleophile and the resulting hydroxyl group.[6]
Controlling Regioselectivity
The site of nucleophilic attack (regioselectivity) on 2-(Bromomethyl)-3-butyloxirane is determined by the reaction conditions.
-
Under Basic or Neutral Conditions (Strong Nucleophiles): With strong nucleophiles (e.g., RO⁻, CN⁻, R-MgBr, LiAlH₄), the reaction is governed by sterics.[4] The nucleophile attacks the less sterically hindered carbon atom.[6][8] For 2-(Bromomethyl)-3-butyloxirane, the attack will occur preferentially at C2 , the primary carbon bearing the bromomethyl group.
-
Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[6] This creates a transition state with significant carbocation-like character. The nucleophilic attack then occurs at the carbon that can better stabilize this partial positive charge—the more substituted carbon.[6] For 2-(Bromomethyl)-3-butyloxirane, the attack will occur preferentially at C3 , the secondary carbon bearing the butyl group.
The following diagram illustrates these two divergent, condition-dependent pathways.
Caption: Condition-dependent regioselectivity in epoxide ring-opening.
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should optimize reaction times and purification methods based on their specific nucleophile and substrate scale.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. All reactions involving anhydrous solvents or organometallic reagents must be performed under an inert atmosphere (Nitrogen or Argon).
Caption: Standardized workflow for nucleophilic ring-opening reactions.
Protocol 1: Ring-Opening with an Oxygen Nucleophile (Alkoxide)
-
Application: Synthesis of β-hydroxy ethers, versatile intermediates in natural product synthesis.
-
Rationale: Sodium methoxide is a strong nucleophile that attacks the less sterically hindered C2 position in an SN2 fashion. Methanol serves as both solvent and the proton source during workup.
-
Materials:
-
2-(Bromomethyl)-3-butyloxirane (1.0 eq)
-
Sodium Methoxide (1.2 eq, 25 wt% solution in Methanol)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(Bromomethyl)-3-butyloxirane (1.0 eq) and anhydrous MeOH (to make a 0.2 M solution).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add the sodium methoxide solution (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor: Check for the consumption of the starting epoxide using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the target 1-bromo-3-methoxyheptan-2-ol.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry.
-
Protocol 2: Ring-Opening with a Nitrogen Nucleophile (Azide)
-
Application: Synthesis of β-azido alcohols, which are precursors to β-amino alcohols, a critical functional group in many pharmaceutical agents.[9]
-
Rationale: The azide ion (N₃⁻) is an excellent, sterically small, strong nucleophile. It will readily open the epoxide at the less-substituted C2 position.
-
Materials:
-
2-(Bromomethyl)-3-butyloxirane (1.0 eq)
-
Sodium Azide (NaN₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(Bromomethyl)-3-butyloxirane (1.0 eq) and sodium azide (1.5 eq) in a 4:1 mixture of DMF:H₂O (to make a 0.5 M solution).
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor: Follow the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase with Ethyl Acetate (3x).
-
Combine the organic extracts, wash with brine (2x) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude 3-azido-1-bromoheptan-2-ol can be purified by flash column chromatography.
-
Validation: Confirm the structure using IR spectroscopy (strong azide stretch ~2100 cm⁻¹), NMR, and mass spectrometry.
-
Protocol 3: Ring-Opening with a Carbon Nucleophile (Grignard Reagent)
-
Application: A powerful method for C-C bond formation, enabling the construction of more complex molecular skeletons.
-
Rationale: Grignard reagents are strong carbon nucleophiles that react under basic conditions.[4] The attack will occur at the sterically accessible C2 carbon. Anhydrous conditions are critical to prevent quenching the Grignard reagent.
-
Materials:
-
2-(Bromomethyl)-3-butyloxirane (1.0 eq)
-
Phenylmagnesium Bromide (PhMgBr, 1.3 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
-
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add the epoxide (1.0 eq) dissolved in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C.
-
Add the Phenylmagnesium Bromide solution (1.3 eq) dropwise via the dropping funnel over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor: Check reaction completion by TLC.
-
Workup: Cool the flask back to 0 °C and quench the reaction very slowly and carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting 1-bromo-3-phenylheptan-2-ol by flash column chromatography.
-
Validation: Characterize via NMR and mass spectrometry to confirm the addition of the phenyl group at the C2 position.
-
Summary of Regioselective Outcomes
The choice of nucleophile and conditions provides a powerful tool for directing the synthetic outcome. The following table summarizes the expected major products from the ring-opening of 2-(Bromomethyl)-3-butyloxirane.
| Nucleophile Class | Reagent Example | Conditions | Site of Attack | Major Regioisomer Product Name | Rationale |
| Oxygen | Sodium Methoxide (NaOMe) | Basic (in MeOH) | C2 | 1-Bromo-3-methoxyheptan-2-ol | Steric Control[4][6] |
| Nitrogen | Sodium Azide (NaN₃) | Neutral/Heated | C2 | 3-Azido-1-bromoheptan-2-ol | Steric Control |
| Carbon | Phenylmagnesium Bromide | Basic (Anhydrous) | C2 | 1-Bromo-3-phenylheptan-2-ol | Steric Control |
| Halogen | Hydrobromic Acid (HBr) | Acidic | C3 | 2,3-Dibromoheptan-1-ol | Electronic Control[6] |
Conclusion
The nucleophilic ring-opening of 2-(Bromomethyl)-3-butyloxirane is a synthetically powerful transformation that offers divergent pathways based on predictable mechanistic principles. By carefully selecting strong nucleophiles for attack at the less-hindered C2 position or employing acid catalysis to direct weak nucleophiles to the more-substituted C3 position, chemists can access a diverse array of functionalized building blocks. The protocols provided in this guide serve as a reliable foundation for the application of this chemistry in complex target-oriented synthesis, particularly in the fields of pharmaceutical and materials science.
References
- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.
- Epoxides Ring-Opening Reactions.Chemistry Steps.
- Using Epoxides in Synthesis.YouTube.
- Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediol
- Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides.Ingenta Connect.
- Stereochemistry of epoxide ring-opening.YouTube.
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.RSC Publishing.
- Epoxide Ring Opening With Base.Master Organic Chemistry.
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.PMC.
- Applying Epoxides in Multi-step Synthesis.YouTube.
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- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 2-(Bromomethyl)-3-butyloxirane as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Chiral Epoxides in Drug Development
Chiral epoxides are powerful and versatile building blocks in the synthesis of complex, stereochemically defined molecules, making them indispensable in the pharmaceutical industry.[1] Their inherent ring strain allows for facile and highly regioselective ring-opening by a variety of nucleophiles, enabling the introduction of diverse functionalities with precise stereochemical control.[2] This reactivity is particularly valuable in the construction of chiral amino alcohols, a common structural motif in many biologically active compounds, including antiviral agents. This guide provides a detailed technical overview of the synthesis and application of a specific chiral epoxide, 2-(Bromomethyl)-3-butyloxirane, with a focus on its role as a key intermediate in the synthesis of advanced pharmaceutical agents.
The Sharpless Asymmetric Epoxidation (SAE), a landmark achievement in asymmetric synthesis, provides a reliable and predictable method for the enantioselective conversion of allylic alcohols into chiral 2,3-epoxyalcohols.[3][4] This reaction's broad applicability and high enantioselectivity have made it a cornerstone of modern synthetic organic chemistry.[1]
Synthesis of 2-(Bromomethyl)-3-butyloxirane via Sharpless Asymmetric Epoxidation
The synthesis of enantiomerically pure 2-(Bromomethyl)-3-butyloxirane is achieved through the Sharpless Asymmetric Epoxidation of the corresponding allylic alcohol precursor. The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation.[3]
Reaction Scheme:
Caption: Synthesis of (2R,3S)-2-(Bromomethyl)-3-butyloxirane.
Causality Behind Experimental Choices:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4): Forms the core of the chiral catalyst.
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT): The chiral ligand that directs the stereoselective delivery of the oxygen atom to the alkene face. Using D-(-)-DIPT typically results in epoxidation from the "top" face when the allylic alcohol is oriented in a specific manner, leading to the (2R,3S) enantiomer in this case.
-
tert-Butyl hydroperoxide (t-BuOOH): The oxygen source for the epoxidation.
-
Dichloromethane (CH2Cl2): A common solvent for the SAE, as it is relatively non-coordinating and allows for the low temperatures required for high enantioselectivity.
-
-20 °C: Lowering the reaction temperature generally enhances the enantioselectivity of the epoxidation by increasing the energy difference between the diastereomeric transition states.
Detailed Experimental Protocol: Synthesis of (2R,3S)-2-(Bromomethyl)-3-butyloxirane
This protocol is adapted from the general procedure for the Sharpless Asymmetric Epoxidation.[5]
Materials:
-
1-bromo-2-hexen-4-ol
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Anhydrous tert-butyl hydroperoxide (t-BuOOH) in toluene (5.5 M solution)
-
Anhydrous dichloromethane (CH2Cl2)
-
Powdered 4Å molecular sieves
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately 0.5 g per 25 mmol of allylic alcohol). Add anhydrous dichloromethane (to make a 0.5 M solution with respect to the allylic alcohol).
-
Catalyst Formation: Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath. To the stirred suspension, add D-(-)-DIPT (1.2 equivalents relative to Ti(O-i-Pr)4) via syringe, followed by the dropwise addition of Ti(O-i-Pr)4 (0.1 equivalents). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add 1-bromo-2-hexen-4-ol (1.0 equivalent) to the reaction mixture.
-
Oxidant Addition: Slowly add the pre-cooled (-20 °C) anhydrous t-BuOOH solution in toluene (2.0 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3) and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][7] A gradient elution system of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 20% ethyl acetate) is typically effective for separating the epoxide from nonpolar impurities. The acid-labile nature of some epoxides necessitates the use of a neutralized silica gel, which can be prepared by treating standard silica gel with an aqueous sodium bicarbonate solution.[6]
| Parameter | Typical Value |
| Yield | 75-85% |
| Enantiomeric Excess (ee) | >95% |
| Purity (post-chromatography) | >98% |
Application in Pharmaceutical Synthesis: Ring-Opening with Nitrogen Nucleophiles
A primary application of 2-(Bromomethyl)-3-butyloxirane is its reaction with nitrogen nucleophiles to form chiral β-amino alcohols. This ring-opening reaction proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring, which in this case is the carbon of the bromomethyl group.[2][8]
Reaction Scheme:
Caption: Ring-opening of 2-(Bromomethyl)-3-butyloxirane.
Detailed Experimental Protocol: Synthesis of a β-Amino Alcohol Intermediate
This protocol describes a representative ring-opening reaction with a generic primary amine.
Materials:
-
(2R,3S)-2-(Bromomethyl)-3-butyloxirane
-
Primary amine (e.g., benzylamine) (1.1 equivalents)
-
Isopropanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2R,3S)-2-(Bromomethyl)-3-butyloxirane (1.0 equivalent) in isopropanol.
-
Nucleophile Addition: Add the primary amine (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure β-amino alcohol.
| Parameter | Typical Value |
| Yield | 80-90% |
| Diastereoselectivity | >98% |
| Purity (post-chromatography) | >99% |
Structural Characterization
The structure and purity of 2-(Bromomethyl)-3-butyloxirane and its derivatives are confirmed using standard analytical techniques.
| Technique | Expected Observations for 2-(Bromomethyl)-3-butyloxirane |
| ¹H NMR | Signals corresponding to the butyloxirane ring protons and the bromomethyl protons. The chemical shifts and coupling constants will be characteristic of the epoxide structure. |
| ¹³C NMR | Resonances for the four carbon atoms of the molecule, with the carbons of the epoxide ring appearing at characteristic chemical shifts. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]+) and characteristic fragmentation patterns, including the isotopic pattern for the bromine atom.[9] |
| Infrared (IR) Spectroscopy | Characteristic C-O-C stretching vibrations for the epoxide ring. |
Safety and Handling
Brominated organic compounds and epoxides are potentially hazardous and should be handled with appropriate safety precautions.[10]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store 2-(Bromomethyl)-3-butyloxirane in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-(Bromomethyl)-3-butyloxirane is a valuable chiral intermediate in pharmaceutical synthesis. Its efficient and stereoselective synthesis via the Sharpless Asymmetric Epoxidation, coupled with its predictable reactivity in ring-opening reactions, makes it a powerful tool for the construction of complex chiral molecules. The protocols outlined in this guide provide a framework for the successful synthesis and application of this important building block in drug discovery and development.
References
-
Grokipedia. Sharpless epoxidation. Link
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 234-240. Link
-
PubChem. (2S)-2-(bromomethyl)oxirane. Link
-
Wikipedia. Sharpless epoxidation. Link
-
Jacobsen, E. N., et al. (2014). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Journal of the American Chemical Society, 136(48), 16934-16937. Link
-
Organic Syntheses. Sharpless Epoxidation of Divinyl Carbinol. Link
-
Chemistry LibreTexts. Sharpless Asymmetric Epoxidation. Link
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Link
-
Google Patents. Process for the purification of epoxides. Link
-
Organic Chemistry Portal. Sharpless Epoxidation. Link
-
National Center for Biotechnology Information. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Link
-
PubMed. Ring opening of epoxides with C-nucleophiles. Link
-
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Link
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Link
-
NIST WebBook. Oxirane, (bromomethyl)-. Link
-
ContaminantDB. 2-(Bromomethyl)oxirane. Link
-
Sorbchem India. Column Chromatography As A Tool For Purification. Link
-
PubMed. Preparation of Enantiomerically Enriched (2R,3R)- or (2S,3S)-trans-2,3-Diaryloxiranes via Camphor-Derived Sulfonium Ylides. Link
-
PubChem. Oxirane, 2-(bromomethyl)-, (2R)-. Link
-
YouTube. column chromatography & purification of organic compounds. Link
-
Sigma-Aldrich. 2-(Bromomethyl)oxetane. Link
-
National Center for Biotechnology Information. Enantioselective Synthesis of Alkyne-Substituted Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Allylic Substitution Reactions with (i-Bu)2(Alkynyl)aluminum Reagents. Link
-
LookChem. Cas 3055-09-2,Oxirane, 2-(bromomethyl)-3-methyl-. Link
-
Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Link
-
RCSI Repository. Enantioselective Preparation of Bromides and its Application to the Preparation of Bioactive Compounds. Link
-
PubChem. (2R,3S)-2-but-3-enyl-3-(chloromethyl)oxirane. Link
-
Organic & Biomolecular Chemistry. Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst. Link
-
Benchchem. An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-[3-(Bromomethyl)phenyl]thiophene. Link
-
ResearchGate. Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. Link
-
MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Link
-
Wiley Online Library. Design, synthesis, in vitro evaluation, and molecular modeling studies of N- substituted benzomorphans, analogs of LP2, as novel MOR ligands. Link
-
PubChem. (2R,3S)-2-methyl-3-propyloxirane. Link
-
ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Link
-
Aisen Biotechnology Co., Ltd. Application of Bromomethylcyclohexane. Link
-
Google Patents. Synthesis of 2-methyl-3-buten-2-ol. Link
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Application Notes and Protocols for the Catalytic Enantioselective Synthesis of 2-(Bromomethyl)-3-butyloxirane
Introduction: The Significance of Chiral Epoxides
Chiral epoxides are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex, biologically active molecules and pharmaceuticals.[1] Their inherent ring strain allows for facile, regioselective, and stereospecific ring-opening reactions, providing a powerful tool for the introduction of multiple stereocenters in a controlled manner. The target molecule, 2-(bromomethyl)-3-butyloxirane, with its defined stereochemistry and reactive bromomethyl group, is a potent precursor for the synthesis of novel pharmaceutical agents and other high-value chemical entities. This document provides a comprehensive guide to a robust and highly enantioselective synthesis of this compound, leveraging the power of asymmetric catalysis.
Strategic Approach: A Two-Step Synthesis Leveraging Sharpless Asymmetric Epoxidation
A direct enantioselective epoxidation of the corresponding allylic bromide, 1-bromo-2-hexene, presents significant challenges. Established methods like the Jacobsen-Katsuki epoxidation are optimized for unfunctionalized alkenes and may not exhibit high selectivity with this substrate.[2][3] Therefore, a more reliable and well-precedented two-step strategy is proposed. This approach begins with the highly predictable and efficient Sharpless-Katsuki asymmetric epoxidation of an allylic alcohol, followed by a standard functional group interconversion to yield the target bromomethyl oxirane.
This strategy offers several advantages:
-
High Enantioselectivity: The Sharpless epoxidation of allylic alcohols is renowned for its exceptional and predictable enantioselectivity, often exceeding 95% enantiomeric excess (ee).[4][5]
-
Reliability and Reproducibility: The Sharpless epoxidation is a well-established and extensively studied reaction, ensuring a high degree of success for researchers.[6][7]
-
Versatility: The resulting chiral epoxy alcohol is a versatile intermediate that can be readily converted to the desired bromomethyl derivative.
The overall synthetic workflow is depicted below:
Figure 2: Simplified catalytic cycle of the Sharpless epoxidation.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| (E)-2-Hexen-1-ol | C6H12O | 100.16 | 10 | 1.0 |
| Titanium(IV) isopropoxide | C12H28O4Ti | 284.22 | 1.0 | 0.1 |
| L-(+)-Diethyl tartrate | C8H14O6 | 206.19 | 1.2 | 0.12 |
| tert-Butyl hydroperoxide | C4H10O2 | 90.12 | 20 | 2.0 |
| Dichloromethane (DCM), dry | CH2Cl2 | 84.93 | 50 mL | - |
| 4Å Molecular Sieves | - | - | 2 g | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2 g of powdered 4Å molecular sieves.
-
Add 50 mL of dry dichloromethane to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the flask to -20 °C in a cryocooler or a dry ice/acetone bath.
-
To the cooled, stirred suspension, add 1.0 mmol of titanium(IV) isopropoxide followed by 1.2 mmol of L-(+)-diethyl tartrate. Stir for 30 minutes to allow for catalyst formation.
-
Add 10 mmol of (E)-2-hexen-1-ol to the reaction mixture.
-
Slowly add 20 mmol of tert-butyl hydroperoxide (as a 5.5 M solution in decane) dropwise over 10 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding 10 mL of a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral epoxy alcohol, ((2S,3S)-3-propyloxiran-2-yl)methanol.
Expected Outcome:
-
Yield: 80-90%
-
Enantiomeric Excess (ee): >95% (as determined by chiral HPLC or GC analysis)
Part 2: Bromination of the Chiral Epoxy Alcohol
The conversion of the primary alcohol of the epoxy alcohol to the corresponding bromide can be efficiently achieved using the Appel reaction, which employs triphenylphosphine and carbon tetrabromide. This method is known for its mild reaction conditions, which are crucial to prevent the opening of the sensitive epoxide ring.
Reaction Mechanism
The reaction proceeds through the formation of a phosphonium salt intermediate from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol then attacks the phosphonium species, leading to the formation of an alkoxyphosphonium salt. A subsequent SN2 displacement by the bromide ion yields the desired alkyl bromide and triphenylphosphine oxide as a byproduct.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Chiral Epoxy Alcohol | C6H12O2 | 116.16 | 5 | 1.0 |
| Carbon Tetrabromide | CBr4 | 331.63 | 7.5 | 1.5 |
| Triphenylphosphine | C18H15P | 262.29 | 7.5 | 1.5 |
| Dichloromethane (DCM), dry | CH2Cl2 | 84.93 | 30 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask, dissolve 5 mmol of the chiral epoxy alcohol and 7.5 mmol of carbon tetrabromide in 30 mL of dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 7.5 mmol of triphenylphosphine in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add 50 mL of diethyl ether to the residue and stir for 15 minutes to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product, 2-(bromomethyl)-3-butyloxirane.
Expected Outcome:
-
Yield: 70-85%
-
Purity: >98% (as determined by NMR and GC-MS)
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Both the Sharpless epoxidation and the Appel reaction are sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The use of molecular sieves in the Sharpless epoxidation is crucial.
-
Temperature Control: Maintaining a low temperature during the Sharpless epoxidation is critical for achieving high enantioselectivity.
-
Purification: Triphenylphosphine oxide can be challenging to remove completely. Repeated precipitation or careful column chromatography may be necessary.
-
Epoxide Stability: The target molecule is a reactive epoxide and should be handled with care and stored at low temperatures to prevent decomposition.
References
- Jacobsen, E. N. (1991). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. In Catalytic Asymmetric Synthesis. VCH Publishers.
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
- Sharpless, K. B., & Verhoeven, T. R. (1979). High-yield catalytic epoxidation of olefins with alkyl hydroperoxides. Aldrichimica Acta, 12(4), 63-74.
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]
-
The Sharpless-Katsuki Enantioselective Epoxidation - Oregon State University. [Link]
-
Sharpless epoxidation - Wikipedia. [Link]
-
Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. [Link]
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]
-
Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study - MDPI. [Link]
-
Sharpless Epoxidation - Organic Chemistry Portal. [Link]
-
Epoxidation of Allylic Alcohols - Chemistry LibreTexts. [Link]
- Chiral Epoxides: Synthesis and Applications. In Modern Synthetic Methods. Springer.
Sources
- 1. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselectivity of Nucleophilic Attack on 2-(Bromomethyl)-3-butyloxirane
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides, or oxiranes, are highly valuable three-membered cyclic ether functionalities that serve as versatile intermediates in organic synthesis.[1] Their inherent ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, providing a powerful tool for the construction of complex molecules.[1][2] For unsymmetrically substituted epoxides like 2-(Bromomethyl)-3-butyloxirane, the regioselectivity of the nucleophilic attack—specifically, which of the two epoxide carbons the nucleophile will bond with—is a critical factor in synthetic design.[3]
This application note provides a detailed guide to understanding and predicting the regioselectivity of nucleophilic attack on 2-(Bromomethyl)-3-butyloxirane. We will explore the underlying mechanistic principles, present a detailed experimental protocol, and offer data-driven insights to aid researchers in controlling the outcomes of these reactions for applications in drug development and complex molecule synthesis.
Core Principles: A Tale of Two Mechanisms
The regiochemical outcome of the epoxide ring-opening is primarily governed by the reaction conditions, which dictate whether the reaction proceeds through an SN1-like or SN2-like mechanism.[3]
Basic or Neutral Conditions: The SN2 Pathway
Under basic or neutral conditions, a potent nucleophile directly attacks one of the electrophilic carbons of the epoxide.[3][4] This reaction proceeds via an SN2 mechanism, where steric hindrance is the dominant controlling factor.[3][5] The nucleophile will preferentially attack the less sterically hindered carbon atom.[3][4][5]
In the case of 2-(Bromomethyl)-3-butyloxirane, the two sites for nucleophilic attack are C2 (substituted with a bromomethyl group) and C3 (substituted with a larger butyl group). Due to the greater steric bulk of the butyl group, nucleophilic attack is favored at the C2 position .
Acidic Conditions: The SN1-like Pathway
Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group and making the epoxide more electrophilic.[6] This protonation leads to a transition state with significant carbocation character.[3] Consequently, electronic effects, rather than sterics, become the primary determinant of regioselectivity.[7] The nucleophile will attack the carbon atom that can better stabilize the developing positive charge.[3][8]
For 2-(Bromomethyl)-3-butyloxirane, the butyl group at C3 is electron-donating and can stabilize a partial positive charge more effectively than the electron-withdrawing bromomethyl group at C2. Therefore, under acidic conditions, nucleophilic attack will preferentially occur at the C3 position .[3][9][10]
Experimental Protocol: Regioselective Ring-Opening with Sodium Azide
This protocol details a representative nucleophilic ring-opening of 2-(Bromomethyl)-3-butyloxirane using sodium azide under basic/neutral conditions.
Materials:
-
2-(Bromomethyl)-3-butyloxirane
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Bromomethyl)-3-butyloxirane (1.0 equivalent) in anhydrous DMF.
-
Nucleophile Addition: Carefully add sodium azide (1.2 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the major regioisomer.
Data Summary and Visualization
The expected regiochemical outcomes under different conditions are summarized below:
| Condition | Nucleophile Type | Favored Attack Site | Primary Controlling Factor |
| Basic/Neutral | Strong (e.g., N₃⁻, RO⁻, R-MgBr) | C2 (less substituted) | Steric Hindrance |
| Acidic | Weak (e.g., H₂O, ROH) | C3 (more substituted) | Electronic Stabilization |
To visually represent these competing pathways, the following workflow diagram can be used:
Caption: Regioselectivity of nucleophilic attack on 2-(Bromomethyl)-3-butyloxirane.
Trustworthiness and Self-Validation
The protocols and principles outlined in this note are based on well-established reactivity patterns of epoxides.[3][4][5][6][8][9][10] To validate the regiochemical outcome of a specific reaction, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be employed to characterize the purified product. The distinct chemical shifts and coupling patterns in the NMR spectra will unequivocally confirm the position of the newly introduced nucleophile and the hydroxyl group.
Conclusion
The regioselectivity of nucleophilic attack on 2-(Bromomethyl)-3-butyloxirane is a predictable and controllable process. By carefully selecting the reaction conditions—basic/neutral for attack at the less substituted C2 position or acidic for attack at the more substituted C3 position—researchers can selectively synthesize the desired regioisomer. This control is paramount in the multi-step synthesis of complex target molecules, including pharmaceuticals, where precise stereochemical and regiochemical outcomes are essential.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
-
Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
ChemTalk. (n.d.). Epoxide Functional Group. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
RSC Publishing. (n.d.). Necic acid synthons. Part 2. Regioselectivity in the reactions of Z-2-bromomethyl-2-alkenoate esters with selected carbon nucleophiles. Retrieved from [Link]
-
Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. Retrieved from [Link]
-
YouTube. (2018, January 30). 19.04 Nucleophilic Substitution Reactions of Epoxides. Retrieved from [Link]
-
YouTube. (2019, September 18). epoxide opening under acidic or basic conditions. Retrieved from [Link]
Sources
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aliphatic nucleophilic substitution [faculty.csbsju.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
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- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
preventing polymerization of 2-(Bromomethyl)-3-butyloxirane during storage
Technical Support Center: 2-(Bromomethyl)-3-butyloxirane
A Guide to Preventing Polymerization During Storage and Handling
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 2-(Bromomethyl)-3-butyloxirane. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to handle this reactive epoxide monomer effectively, ensuring its integrity throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Bromomethyl)-3-butyloxirane, and why is it susceptible to polymerization?
2-(Bromomethyl)-3-butyloxirane is a bifunctional molecule containing a strained three-membered oxirane (epoxide) ring and a reactive bromomethyl group. The high ring strain of the epoxide makes it susceptible to ring-opening reactions, which can propagate into a polymerization chain reaction.[1] This reactivity is exacerbated by the presence of the bromomethyl group, which can influence the electronic properties of the molecule.
Several factors can initiate this unwanted polymerization during storage:
-
Trace Impurities: Acidic or basic residues from synthesis, or moisture from the atmosphere, can act as potent catalysts.[2][3]
-
Elevated Temperatures: Heat provides the activation energy needed to initiate polymerization, and the reaction itself is often exothermic, which can lead to a runaway process.[4]
-
Light Exposure: High-energy UV light can generate radical or cationic species that initiate polymerization.[2]
Q2: What are the primary polymerization mechanisms for this monomer?
Understanding the potential polymerization pathways is crucial for selecting the correct preventative measures. 2-(Bromomethyl)-3-butyloxirane can polymerize through several mechanisms, primarily cationic and anionic, with a potential for radical-induced reactions.
-
Cationic Polymerization: This is the most common and rapid pathway for epoxides.[5][6] It is initiated by Brønsted or Lewis acids. Protons (H⁺), which can be introduced by atmospheric moisture or acidic impurities, can protonate the oxygen atom of the epoxide ring. This makes the ring highly electrophilic and vulnerable to nucleophilic attack by the oxygen of another monomer molecule, initiating a chain reaction.[7]
-
Anionic Polymerization: This pathway is initiated by strong nucleophiles or bases, such as residual hydroxides or alkoxides.[3][8] The nucleophile attacks one of the carbon atoms of the epoxide ring, causing it to open and form an alkoxide anion, which then proceeds to attack another monomer.[9]
-
Radical-Induced Opening: While less common for simple epoxides, the presence of the C-Br bond introduces the possibility of radical-induced reactions, potentially initiated by light or thermal decomposition.[10][11]
Below is a diagram illustrating the key initiation steps.
Caption: Initiation pathways for epoxide polymerization.
Q3: What are the ideal storage conditions for 2-(Bromomethyl)-3-butyloxirane?
Proper storage is the first and most critical line of defense against premature polymerization. Based on manufacturer safety data and chemical principles, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C [12] | Reduces the kinetic rate of all potential polymerization reactions. Minimizes thermal decomposition which could generate initiators.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can initiate cationic polymerization, and oxygen, which can participate in radical reactions.[14] |
| Container | Amber Glass or Opaque Vessel | Protects the material from light, which can initiate photopolymerization.[2] The container must have a tight-fitting, secure cap. |
| Environment | Dry, well-ventilated area, away from heat and ignition sources. [15][16] | Prevents accidental exposure to heat and minimizes risks associated with flammability or accidental release. |
Q4: What stabilizers can be added to prevent polymerization, and how do I choose one?
For long-term storage or if the material will be handled frequently, adding a stabilizer is a prudent measure. The choice of stabilizer depends on the most likely polymerization pathway.
| Stabilizer Type | Examples | Target Mechanism | Typical Concentration | Considerations |
| Hindered Phenols | Butylated hydroxytoluene (BHT)[17] | Radical | 100 - 500 ppm | Effective against radical initiation from light or impurities. May need to be removed before certain syntheses. |
| Sterically Hindered Amines | N/A (Less common for epoxides) | Cationic | Varies | Can act as proton scavengers but may interfere with downstream reactions involving the epoxide. |
| Basic Compounds | Azodioxides[18] | Cationic | Varies | Effectively sequester protons generated by photoinitiators or acidic impurities.[18] |
Recommendation: For general-purpose stabilization of 2-(Bromomethyl)-3-butyloxirane, adding Butylated Hydroxytoluene (BHT) at a concentration of 200 ppm is a robust starting point. It provides excellent protection against radical-initiated polymerization without significantly interfering with most common downstream applications.
Experimental Protocol: Adding a Stabilizer
Objective: To add a precise amount of BHT stabilizer to a new container of 2-(Bromomethyl)-3-butyloxirane for enhanced storage stability.
Materials:
-
2-(Bromomethyl)-3-butyloxirane
-
Butylated hydroxytoluene (BHT), high purity
-
Anhydrous solvent for stock solution (e.g., dichloromethane, DCM), if needed
-
Inert gas source (Argon or Nitrogen)
-
Dry glassware (micropipette, volumetric flask for stock solution)
-
Analytical balance
Procedure:
-
Work under Inert Atmosphere: Perform all operations in a chemical fume hood under a gentle stream of argon or nitrogen to minimize exposure to air and moisture.[12]
-
Prepare BHT Stock Solution (Recommended):
-
Accurately weigh 100 mg of BHT.
-
Dissolve it in a dry, inert solvent (e.g., DCM) to a final volume of 10.0 mL in a volumetric flask. This creates a 10 mg/mL stock solution.
-
Rationale: Using a stock solution allows for more accurate addition of small quantities compared to weighing minute amounts of solid BHT directly.
-
-
Calculate Required Volume: Determine the mass of your 2-(Bromomethyl)-3-butyloxirane. For a target of 200 ppm:
-
Volume of Stock (µL) = (Mass of Epoxide (g) / 1000) * 2
-
Example: For 50 g of epoxide, you would need (50 / 1000) * 2 = 0.1 mL or 100 µL of the 10 mg/mL stock solution.
-
-
Add Stabilizer: Using a dry micropipette, add the calculated volume of BHT stock solution to the epoxide monomer.
-
Mix Thoroughly: Gently swirl or stir the mixture under inert atmosphere until the stabilizer is fully dissolved. Avoid vigorous agitation that could introduce air.
-
Seal and Store: Tightly seal the container, purge the headspace with inert gas, and wrap the exterior with paraffin film. Store at -20°C as recommended.[12]
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and address issues related to monomer instability.
Q5: How can I detect the onset of polymerization?
Early detection is key to preventing the loss of valuable material.
-
Visual Inspection: Look for an increase in viscosity, haziness, or the formation of solid precipitates. The liquid should be clear and mobile.
-
Spectroscopic Analysis (¹H NMR): Acquire a proton NMR spectrum of a small aliquot. Compare it to the reference spectrum of the pure monomer. The appearance of broad, poorly resolved peaks in the polymer region (typically 3.5-4.0 ppm for the polyether backbone) and a corresponding decrease in the sharp monomer signals indicate polymerization.
-
Chromatographic Analysis (GPC/SEC): Gel Permeation Chromatography is a definitive method to detect high molecular weight species. The presence of a polymer peak confirms that polymerization has occurred.
Q6: What should I do if I suspect my material has started to polymerize?
If you observe any signs of polymerization, follow this workflow.
Sources
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical-induced ring opening of epoxides. A convenient alternative to the wharton rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radtech.org [radtech.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. targetmol.com [targetmol.com]
- 17. osti.gov [osti.gov]
- 18. radtech.org [radtech.org]
troubleshooting low reactivity of 2-(Bromomethyl)-3-butyloxirane with nucleophiles
A Guide for Senior Application Scientists
Welcome to the technical support center for 2-(Bromomethyl)-3-butyloxirane. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but complex bifunctional reagent. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Understanding the Core Challenge: A Bifunctional Reagent
The primary difficulty in working with 2-(Bromomethyl)-3-butyloxirane stems from its structure. It possesses two distinct electrophilic sites:
-
A Primary Alkyl Halide: The bromomethyl group (-CH₂Br) is a classic substrate for Sₙ2 reactions.
-
A Substituted Epoxide: The oxirane ring is strained and susceptible to nucleophilic ring-opening.[1][2]
This duality means that a nucleophile can attack at two different locations, leading to a potential mixture of products or, in many cases, unexpectedly low reactivity if conditions are not optimized for one pathway over the other. The adjacent butyl group also introduces significant steric hindrance, which can further dampen reactivity at the epoxide ring.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is extremely slow or not proceeding to completion. What are the primary causes?
This is the most common issue reported and can be attributed to a combination of factors related to the nucleophile, substrate, and reaction conditions.
Answer: Low conversion rates are typically traced back to four key areas:
-
Insufficient Nucleophilicity: The high ring strain in epoxides makes them reactive, but they still require a sufficiently strong nucleophile for efficient ring-opening under neutral or basic conditions.[3] Weakly basic or neutral nucleophiles (e.g., water, alcohols, phenols) are often too slow to react without activation.[2] Similarly, a standard Sₙ2 reaction at the bromomethyl group is most effective with strong nucleophiles.[4]
-
Steric Hindrance: The butyl group on the epoxide ring significantly hinders the approach of nucleophiles to the adjacent carbon atom (C3). Under basic/neutral conditions, where the Sₙ2 mechanism is favored, nucleophilic attack typically occurs at the least sterically hindered carbon of the epoxide.[1][5][6] In this molecule, the bromomethyl-substituted carbon (C2) is less hindered than the butyl-substituted carbon (C3), but both are more hindered than a simple terminal epoxide.
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. For reactions with anionic nucleophiles targeting either site via an Sₙ2 mechanism, a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is generally preferred as it solvates the counter-ion but not the nucleophile, enhancing its reactivity.[4] Protic solvents can solvate the nucleophile, reducing its potency.
-
Temperature: While increasing the temperature can increase the reaction rate, it can also promote undesirable side reactions like polymerization or decomposition.[7] Many epoxide ring-opening reactions require elevated temperatures to proceed at a reasonable rate.[8]
-
-
Substrate Quality: Ensure the 2-(Bromomethyl)-3-butyloxirane starting material is pure. Epoxides can slowly hydrolyze in the presence of moisture or degrade over time, especially if exposed to acidic or basic impurities.
FAQ 2: I'm getting a mixture of products. How can I control which part of the molecule reacts (regioselectivity)?
Answer: Controlling regioselectivity is the key to successfully using this reagent. You must tailor your reaction conditions to favor attack at either the bromomethyl group or the epoxide ring. The outcome is primarily determined by the nature of your nucleophile and the presence or absence of an acid catalyst.
The two competing pathways are:
-
Pathway A (Sₙ2 Substitution): The nucleophile attacks the carbon of the bromomethyl group, displacing the bromide ion.
-
Pathway B (Epoxide Ring-Opening): The nucleophile attacks one of the carbons of the epoxide ring, opening the ring to form a β-substituted alcohol.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Competing reaction pathways for 2-(Bromomethyl)-3-butyloxirane.
Guiding Principles for Regioselectivity:
-
Hard and Soft Acid and Base (HSAB) Theory: This theory can help predict the reaction site.[9]
-
Soft Nucleophiles (e.g., thiolates, iodide, cyanide) generally prefer to attack the softer electrophilic carbon of the C-Br bond (Pathway A).
-
Hard Nucleophiles (e.g., alkoxides, amines, hydroxide) tend to prefer attacking the harder electrophilic carbons of the epoxide ring (Pathway B).
-
-
Basic/Neutral Conditions (Sₙ2-type): With a strong, anionic nucleophile and no acid, the reaction proceeds via an Sₙ2 mechanism. The attack will occur at the least sterically hindered electrophilic site.[8][10] There will be a competition between the primary carbon of the bromomethyl group and the C2 carbon of the epoxide. Often, the C-Br bond is more susceptible to attack by good Sₙ2 nucleophiles.
-
Acidic Conditions (Sₙ1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the epoxide a much better electrophile.[11] This activation dramatically favors Pathway B. Under these conditions, the reaction takes on Sₙ1 character, and weak nucleophiles will preferentially attack the more substituted carbon of the epoxide (C3), as this carbon can better stabilize the developing partial positive charge.[1][3][5]
FAQ 3: My nucleophile is weak (e.g., an alcohol, phenol, or indole). How can I force the reaction to occur at the epoxide ring?
Answer: For weak nucleophiles, activation of the epoxide is not just recommended; it is essential. The most effective strategy is to use acid catalysis, which enhances the electrophilicity of the epoxide carbons.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Troubleshooting workflow for low reactivity issues.
Catalysis Strategies:
-
Lewis Acids: Catalytic amounts of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, ZnCl₂, Sn-Beta zeolites[12]) coordinate to the epoxide oxygen. This polarization of the C-O bonds makes the carbons highly electrophilic. This is often the cleanest and most effective method.
-
Brønsted Acids: Protic acids (e.g., H₂SO₄, p-TsOH) will protonate the epoxide oxygen, forming a protonated epoxide.[8] The subsequent nucleophilic attack opens the ring. Caution is advised as strong acids can promote side reactions.[13]
-
Specialized Solvents: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are known to act as powerful promoters for epoxide ring-opening with weak nucleophiles by activating the epoxide through hydrogen bonding.[14]
Mechanistic Consequence: Remember, acid catalysis changes the regioselectivity. The nucleophile will now attack the more substituted carbon (C3), which is adjacent to the butyl group.
Quantitative Data & Protocols
Table 1: Recommended Starting Conditions Based on Nucleophile Type
| Nucleophile Class | Target Site | Recommended Catalyst | Recommended Solvent | Starting Temp. | Key Considerations |
| Strong & Soft (e.g., R-S⁻, CN⁻) | C-Br (Sₙ2) | None | DMF, Acetonitrile | 25 - 50 °C | Favors Pathway A. Keep conditions anhydrous. |
| Strong & Hard (e.g., R-O⁻, R₂N⁻) | Epoxide (C2) | None | THF, Dioxane | 50 - 80 °C | Favors Pathway B at the less hindered carbon.[8][13] |
| Weak & Neutral (e.g., R-OH, Ar-OH) | Epoxide (C3) | Lewis Acid (e.g., Sc(OTf)₃, 0.1 eq) | Dichloromethane (DCM), TFE[14] | 0 °C to RT | Requires activation. Attack at the more hindered carbon.[10] |
| Water / Hydrolysis | Epoxide (C3) | Dilute Acid (e.g., HClO₄) | Water, Acetone/H₂O | RT to 60 °C | Hot water alone can promote hydrolysis.[15] Produces a diol. |
Experimental Protocol 1: General Optimization for Strong Nucleophiles (Basic/Neutral Conditions)
This protocol provides a framework for optimizing reactions where a strong nucleophile is expected to react without catalysis.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, pass solvents through a column of activated alumina.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (1.2 equivalents).
-
If the nucleophile is neutral (e.g., a thiol), add a non-nucleophilic base (e.g., NaH, 1.2 eq) portion-wise at 0 °C in the chosen anhydrous solvent (e.g., THF or DMF, see Table 1) to generate the conjugate base in situ. Stir for 30 minutes.
-
Dissolve 2-(Bromomethyl)-3-butyloxirane (1.0 equivalent) in the same anhydrous solvent.
-
Add the epoxide solution dropwise to the stirring nucleophile solution at the recommended starting temperature (see Table 1).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is slow after 2-4 hours, incrementally increase the temperature by 20 °C and continue monitoring. Do not exceed 100 °C without first assessing thermal stability.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.
-
Experimental Protocol 2: Lewis Acid-Catalyzed Reaction for Weak Nucleophiles
This protocol is designed for reactions where epoxide activation is necessary.
-
Preparation:
-
Follow the same rigorous drying procedures for glassware and solvents as in Protocol 1. Lewis acid catalysts are extremely sensitive to moisture.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-(Bromomethyl)-3-butyloxirane (1.0 equivalent) and the weak nucleophile (1.5 - 2.0 equivalents).
-
Dissolve the components in a dry, non-coordinating solvent (e.g., Dichloromethane).
-
Cool the solution to 0 °C (or -78 °C for highly reactive systems).
-
Add the Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃, 5-10 mol%) in one portion. If using a liquid Lewis acid like Boron trifluoride diethyl etherate (BF₃·OEt₂), add it dropwise.
-
-
Monitoring and Workup:
-
Stir the reaction at the low temperature for 1 hour, then allow it to slowly warm to room temperature while monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of NaHCO₃ or water.
-
Follow steps 3c through 4b from Protocol 1 for extraction, purification, and analysis. Pay close attention to the NMR spectra to confirm that the nucleophile has added to the C3 position of the original epoxide.
-
References
-
15.8: Opening of Epoxides - Chemistry LibreTexts. (2020). [Link]
-
Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-28. [Link]
-
Crotti, P., et al. (2015). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Journal of Physical Organic Chemistry. [Link]
-
Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]
-
Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Catalysis Science & Technology, 9(1), 112-123. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]
-
Ch16: SN1 type reactions of epoxides. (n.d.). University of Calgary. [Link]
-
Products of side reactions from epoxide. (n.d.). ResearchGate. [Link]
-
Fang, X., et al. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry, 73(5), 1971-1974. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. (2024). Chemistry Steps. [Link]
-
Ring opening reactions of epoxides: Acid-catalyzed. (n.d.). Khan Academy. [Link]
-
Ring Opening of Epoxides. (n.d.). Chad's Prep. [Link]
-
19.04 Nucleophilic Substitution Reactions of Epoxides. (2018). YouTube. [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]
-
Epoxide. (n.d.). Wikipedia. [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. [Link]
-
What set of reaction conditions would favor an S_N2 reaction on 2-bromo-3-methylbutane? (n.d.). Homework.Study.com. [Link]
-
Synthesis of 2‐tert‐butyloxirane from (2,3,3-trimethyloxiran-2-yl)methanol. (2025). Chemistry Stack Exchange. [Link]
Sources
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- 14. arkat-usa.org [arkat-usa.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling the Moisture Sensitivity of 2-(Bromomethyl)-3-butyloxirane
Welcome to the technical support center for 2-(Bromomethyl)-3-butyloxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and moisture-sensitive epoxide. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.
The Critical Nature of Moisture Sensitivity
2-(Bromomethyl)-3-butyloxirane is a valuable bifunctional molecule, featuring both a reactive epoxide ring and a bromomethyl group. This combination makes it a versatile building block in organic synthesis. However, the strained three-membered epoxide ring is highly susceptible to nucleophilic attack, and water is a potent nucleophile under certain conditions.[1][2]
Exposure to moisture can lead to the hydrolysis of the epoxide, resulting in the formation of a diol byproduct. This not only consumes your starting material but can also complicate reaction workups and purification, ultimately leading to lower yields and potentially misleading experimental results. Furthermore, the presence of water can influence the regioselectivity of ring-opening reactions, leading to a mixture of products.[1][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns when handling 2-(Bromomethyl)-3-butyloxirane.
Q1: I suspect my 2-(Bromomethyl)-3-butyloxirane has been exposed to moisture. What are the signs of degradation?
A1: The primary sign of moisture-induced degradation is the presence of the corresponding diol, 1-bromo-3,4-hexanediol. This can be detected by several analytical methods:
-
Thin Layer Chromatography (TLC): The diol will appear as a more polar spot (lower Rf value) compared to the epoxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: You will observe new peaks in the 1H and 13C NMR spectra corresponding to the diol. Specifically, look for the appearance of hydroxyl (-OH) protons and shifts in the signals of the carbons and protons adjacent to the newly formed hydroxyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of a new peak with a molecular ion corresponding to the diol (M+H2O) is a clear indicator of hydrolysis.
Q2: My reaction with 2-(Bromomethyl)-3-butyloxirane is giving a low yield of the desired product and a significant amount of a polar byproduct. Could this be due to moisture?
A2: Yes, this is a classic symptom of a moisture-related issue. The nucleophile in your reaction is competing with water for the epoxide. If water successfully opens the epoxide ring, it forms the diol, which is likely the polar byproduct you are observing. This side reaction consumes your starting material and reduces the yield of your target molecule.[3]
Q3: How should I properly store 2-(Bromomethyl)-3-butyloxirane to prevent moisture contamination?
A3: Proper storage is paramount. 2-(Bromomethyl)-3-butyloxirane should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[4] For long-term storage, it is advisable to keep it in a desiccator or a dry box. Many suppliers provide this reagent in specialized packaging, such as Sure/Seal™ bottles, which are designed for handling air- and moisture-sensitive compounds.[5]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, preferably Sure/Seal™ or equivalent | Minimizes ingress of moisture. |
| Location | Cool, dry, well-ventilated area away from incompatible materials | Ensures stability and safety.[4] |
| Long-term | Desiccator or dry box | Provides an additional layer of protection against moisture. |
Q4: What is the best way to handle 2-(Bromomethyl)-3-butyloxirane during an experiment to avoid moisture exposure?
A4: Employing air-sensitive techniques is crucial. This involves using dry glassware and performing all manipulations under an inert atmosphere.[6][7][8][9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with 2-(Bromomethyl)-3-butyloxirane.
| Symptom | Potential Cause | Troubleshooting Action |
| Low or no product formation; starting material consumed. | Moisture Contamination: Hydrolysis of the epoxide. | 1. Verify the dryness of all solvents and reagents. 2. Ensure all glassware was properly dried. 3. Check the integrity of your inert atmosphere setup. |
| Formation of multiple products, including a polar byproduct. | Incomplete Drying or Moisture Ingress: Water is competing with the intended nucleophile. | 1. Re-dry solvents and reagents. 2. Use fresh, properly stored 2-(Bromomethyl)-3-butyloxirane. 3. Consider using a drying agent in the reaction mixture if compatible. |
| Inconsistent reaction outcomes between batches. | Variable Moisture Content: Inconsistent handling procedures. | 1. Standardize your experimental setup and handling protocol. 2. Always use freshly dried solvents. 3. Perform a small-scale trial to confirm the quality of the epoxide before proceeding with a larger reaction. |
Experimental Protocols
To ensure the success of your experiments, follow these detailed protocols for handling moisture-sensitive reagents.
Protocol 1: Drying of Glassware
All glassware must be scrupulously dried to remove adsorbed water.[5][9]
-
Cleaning: Wash glassware with an appropriate solvent and rinse with deionized water, followed by a final rinse with acetone.
-
Oven Drying: Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[5][9]
-
Cooling: Assemble the hot glassware and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen). This prevents moisture from re-adsorbing onto the surfaces as the glass cools.[5][9]
Protocol 2: Drying of Solvents
The use of anhydrous solvents is non-negotiable. Even "anhydrous" grade solvents from commercial suppliers can absorb moisture over time. It is best practice to dry and distill solvents in the laboratory or use a solvent purification system.
| Solvent | Drying Agent | Procedure | Residual Water (ppm) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until the solution is deep blue, then distill. | ~43[10][11] |
| 3Å Molecular Sieves | Stand over activated sieves (20% m/v) for 48h. | Low ppm[10][11] | |
| Dichloromethane (DCM) | Calcium Hydride (CaH2) | Reflux and distill. | ~13[10][11] |
| 3Å Molecular Sieves | Stand over activated sieves. | Single-digit ppm[10][11] | |
| Acetonitrile | Calcium Hydride (CaH2) | Reflux and distill. | Low ppm |
| Toluene | Sodium | Reflux and distill. | Low ppm |
Data adapted from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[10][11]
Protocol 3: Setting up a Reaction Under Inert Atmosphere
This protocol outlines the setup for a typical reaction using a Schlenk line.
Caption: Inert atmosphere reaction setup for handling moisture-sensitive reagents.
-
Assemble the dried glassware (e.g., round-bottom flask with a stir bar and condenser) while still warm and immediately place it under a positive pressure of inert gas.
-
Purge the system: Evacuate the flask using the vacuum line of the Schlenk apparatus and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric gases and moisture are removed.[7]
-
Reagent Transfer: Use a dry, inert gas-flushed syringe to transfer 2-(Bromomethyl)-3-butyloxirane and any other moisture-sensitive reagents from their storage containers to the reaction flask through a rubber septum.[6][8]
Chemical Degradation Pathway
Understanding the mechanism of hydrolysis is key to preventing it.
Caption: Hydrolysis pathways of 2-(Bromomethyl)-3-butyloxirane.
The regioselectivity of the epoxide ring-opening is dependent on the pH of the reaction medium.[1][2][3][12]
-
Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack of water will then preferentially occur at the more substituted carbon atom.[2][13]
-
Under basic or neutral conditions, the reaction follows an SN2 mechanism, and the nucleophile (hydroxide ion or water) will attack the less sterically hindered carbon atom.[1][3][13]
By understanding and meticulously controlling the reaction environment to exclude water, researchers can ensure the successful application of 2-(Bromomethyl)-3-butyloxirane in their synthetic endeavors.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
-
Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026, January 7). Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Available at: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Chad's Prep. (n.d.). Ring Opening of Epoxides. Available at: [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Available at: [Link]
- McMurry, J. (2019). Organic Chemistry (10th ed.). Cengage Learning.
Sources
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- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ring Opening of Epoxides - Chad's Prep® [chadsprep.com]
- 13. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Solvent Optimization for 2-(Bromomethyl)-3-butyloxirane
Case ID: SOLV-OX-002 Subject: Maximizing Solubility & Stability for 2-(Bromomethyl)-3-butyloxirane Status: Active Guide Security Level: Public / Research Use Only[1][2]
Executive Summary & Critical Safety Warning
User Query: "I need to dissolve 2-(Bromomethyl)-3-butyloxirane for a reaction/formulation. What is the best solvent?"
The Short Answer: For maximum solubility combined with chemical stability, Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , or 2-Methyltetrahydrofuran (2-MeTHF) are the primary recommendations.[1]
🛑 CRITICAL STOP: Do NOT use simple alcohols (Methanol, Ethanol) or Water. This molecule contains two highly reactive electrophilic sites: the strained epoxide ring and the bromomethyl group .[2]
-
Risk: Protic solvents (alcohols/water) will initiate nucleophilic attack, leading to ring opening (diol/alkoxy-alcohol formation) or bromide displacement, effectively destroying your compound before the experiment begins [1, 2].[1]
The Stability-Solubility Matrix
The challenge with 2-(Bromomethyl)-3-butyloxirane is that it is a "Janus" molecule:
-
Hydrophobic Tail: The butyl group (
) requires non-polar dispersion forces.[2] -
Reactive Head: The bromo-epoxide moiety is polar but chemically fragile.[1][2]
Below is the decision matrix for solvent selection based on chemical compatibility.
Figure 1: Solvent Selection Decision Tree.[1][2] Protic solvents are strictly prohibited due to solvolysis risks.[1][2]
Recommended Solvent Tier List
This table synthesizes solubility performance with "Green Chemistry" principles (aligned with Sanofi/GSK solvent selection guides [3, 4]).
| Tier | Solvent | Solubility | Stability Risk | Notes |
| Tier 1 (Optimal) | Ethyl Acetate | High | Low | Excellent balance.[1][2] Green solvent.[2][3] Easy to remove (bp 77°C).[2] |
| Tier 1 (Optimal) | 2-MeTHF | High | Low | Biogenic alternative to THF.[1] Higher boiling point, better phase separation than THF. |
| Tier 1 (Standard) | DCM | Very High | Low | Best solubilizer, but environmental/health concerns. Use if others fail. |
| Tier 2 (Viable) | Toluene | Moderate | Low | Good for high-temp reactions.[1] May require heating to fully dissolve high concentrations.[2] |
| Tier 2 (Viable) | THF | High | Low-Medium | Must be anhydrous. Peroxides or wet THF can initiate polymerization.[1] |
| Tier 3 (Risky) | Acetonitrile | High | Medium | Can be slightly basic/nucleophilic at high temps. |
| Tier 4 (BANNED) | Methanol/Ethanol | High | CRITICAL | Will form methoxy-alcohols via ring opening [2].[1] |
| Tier 4 (BANNED) | DMSO/DMF | High | HIGH | Risk of SN2 attack on bromomethyl group (Kornblum-like reactions).[1] |
Troubleshooting Protocols
Protocol A: The "Dissolution & Stability" Validation
Use this protocol if you are switching solvents or scaling up.[2]
Objective: Verify that the solvent dissolves the compound without degrading it over time.
-
Preparation:
-
Visual Check (T=0):
-
Stability Check (T=24h):
Protocol B: Recovering from Crystallization Issues
Issue: The compound oils out or crystallizes unexpectedly.
-
Cause: The solvent is likely too non-polar (e.g., pure Hexane) or too cold.[2]
-
Solution (Co-Solvent System):
Mechanistic Insight: Hansen Solubility Parameters (HSP)
Why do these solvents work? We can explain this using Hansen Solubility Parameters [1, 5].[2][4][5][6][7]
- (Dispersion): The butyl chain dominates here.[2] The molecule needs solvents with moderate dispersion forces.[2]
- (Polarity): The epoxide ring creates a dipole.[2] Purely non-polar solvents (Hexane) often fail because they cannot interact with this dipole.[2]
- (Hydrogen Bonding): The molecule accepts H-bonds (at the epoxide oxygen) but cannot donate them.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use Acetone? A: Acetone is generally safe regarding stability, but it is a strong nucleophile sensitizer.[1][2] If you are using strong bases in your subsequent reaction, Acetone can undergo aldol condensation. For storage or simple dissolution, it is acceptable (Tier 2).[1]
Q: I see a precipitate forming when I mix with water for an extraction. A: This is normal.[1][2] 2-(Bromomethyl)-3-butyloxirane is highly lipophilic (LogP > 2).[1] It will not dissolve in water.[2] If you see a precipitate/oil, it is your compound crashing out.[1] Use DCM or Ethyl Acetate to extract it out of the aqueous layer immediately to prevent hydrolysis.[2]
Q: How do I dry the solvent before use? A: Moisture is the enemy.[2]
-
Best: Use molecular sieves (3Å or 4Å) activated at 300°C.
-
Acceptable: Anhydrous magnesium sulfate (
) treatment.[2] -
Avoid: Acidic drying agents (Silica, Calcium Chloride) which might catalyze ring opening.[1]
References
-
Hansen, C. M. (2007).[5] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2][4] [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2] (Chapter 20: Nucleophilic substitution at the carbonyl group).[2]
-
Prat, D., et al. (2016).[1][8] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[1][8]
-
Sanofi Solvent Selection Guide. (2013).[2][3] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [1]
-
Abbott, S. (2024). Hansen Solubility Parameters in Practice (HSPiP). [1]
Sources
- 1. CAS 3132-64-7: 2-(Bromomethyl)oxirane | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. kinampark.com [kinampark.com]
- 5. Synthesis and Swelling Behavior of Highly Porous Epoxy Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. chemistryforsustainability.org [chemistryforsustainability.org]
Validation & Comparative
Structural Elucidation & Isomeric Differentiation: 2-(Bromomethyl)-3-butyloxirane
Topic: 1H NMR Spectrum Analysis of 2-(Bromomethyl)-3-butyloxirane Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum of 2-(Bromomethyl)-3-butyloxirane (Systematic name: 1-bromo-2,3-epoxyheptane). Designed for medicinal chemists and process engineers, this document prioritizes the differentiation of cis/trans diastereomers —a critical quality attribute (CQA) in drug synthesis intermediates. We objectively compare the spectral performance of the target molecule against its chloro-analog and provide self-validating protocols for stereochemical assignment.
Core Directive: The Analytical Challenge
In the synthesis of substituted oxiranes, specifically via the reaction of
For 2-(Bromomethyl)-3-butyloxirane , the biological activity of downstream derivatives often depends on the absolute configuration of the epoxide ring.
-
The Problem: Mass spectrometry cannot distinguish these isomers.
-
The Solution: 1H NMR spectroscopy is the definitive tool, relying on the Karplus relationship to correlate vicinal coupling constants (
) with dihedral angles.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this "Senior Scientist" standard operating procedure.
Step 1: Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) is the standard. Note: Use (Benzene-d6) only if signal overlap occurs in the alkyl region, as it induces benzene-induced shifts (ASIS). -
Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations (>30 mg) may cause viscosity broadening, obscuring fine coupling patterns.
-
Reference: Tetramethylsilane (TMS,
0.00 ppm) or residual ( 7.26 ppm).
Step 2: Acquisition Parameters
-
Frequency: Minimum 400 MHz recommended (to resolve the ABX system of the bromomethyl group).
-
Spectral Width: -2 to 12 ppm.
-
Scans (NS): 16–32 scans are sufficient for >95% purity samples.
Comparative Analysis: Cis vs. Trans Isomers
The primary comparison required for this product is internal: distinguishing the cis (Z) isomer from the trans (E) isomer.
Mechanism of Differentiation
The differentiation relies on the Vicinal Coupling Constant (
-
Cis-isomer: Dihedral angle
.[1] According to the Karplus equation, this yields a larger coupling constant. -
Trans-isomer: Dihedral angle
(not perfectly 180° due to ring strain). This yields a smaller coupling constant.[2][3]
Data Table 1: Spectral Comparison of Isomers
| Feature | Trans-Isomer (Major) | Cis-Isomer (Minor) | Diagnostic Value |
| Epoxide Coupling ( | 2.0 – 2.5 Hz | 4.0 – 5.0 Hz | Primary Differentiator |
| H-2 Chemical Shift | Cis protons are often deshielded due to steric compression. | ||
| H-3 Chemical Shift | Shifted downfield in Cis. | ||
| Bromomethyl ( | Diastereotopic AB system ( |
Analyst Insight: The trans isomer is thermodynamically favored in most synthesis routes (e.g., peracid epoxidation of trans-alkenes). If your spectrum shows a dominant doublet at ~2.2 Hz, you have the trans product.
Comparative Analysis: Bromo- vs. Chloro-Analogs
Researchers often substitute the leaving group (Br vs. Cl) to tune reactivity. Below is the objective comparison of 2-(Bromomethyl)-3-butyloxirane vs. 2-(Chloromethyl)-3-butyloxirane .
Data Table 2: Substituent Electronegativity Effects
| Parameter | Bromomethyl (-CH2Br) | Chloromethyl (-CH2Cl) | Scientific Rationale |
| Electronegativity ( | 2.96 (Pauling) | 3.16 (Pauling) | Chlorine is more electron-withdrawing. |
| Cl analog shifts downfield (+0.15 ppm). | |||
| H-2 Epoxide Shift | Inductive effect propagates to the ring proton. | ||
| Reactivity (Alternative) | Higher ( | Lower ( | Br analog preferred for rapid nucleophilic substitution. |
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for identifying this molecule.
Diagram 1: Stereochemical Assignment Decision Tree
Caption: Logic flow for assigning stereochemistry based on Vicinal Coupling Constants (
Diagram 2: Signal Assignment Workflow
Caption: Regional assignment of the 1H NMR spectrum for 2-(Bromomethyl)-3-butyloxirane.
Detailed Signal Assignment (Look-Up Table)
For the Trans-isomer (most common commercial form), the expected signals in
| Position | Proton Type | Shift ( | Multiplicity | Integration | Notes |
| 1 | 3.45, 3.52 | dd (ABX) | 2H | Diastereotopic protons. | |
| 2 | Epoxide H | 2.98 | dddd | 1H | Couples to H3 and |
| 3 | Epoxide H | 2.80 | dt | 1H | Couples to H2 and Butyl |
| 4 | Butyl | 1.55 | m | 2H | |
| 5,6 | Butyl Chain | 1.30 – 1.45 | m | 4H | Overlapping multiplets. |
| 7 | Terminal | 0.91 | t | 3H | Standard methyl triplet.[4] |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for coupling constants).
-
Reich, H. J. (2023). WinPLT NMR Data: Epoxides. University of Wisconsin-Madison.
-
O'Brien, P., et al. (2003). cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. Journal of the American Chemical Society. (Validation of cis/trans epoxide coupling constants).
-
BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (General methodology for Karplus relationship in epoxides).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem. (For solvent calibration).
Sources
A Senior Application Scientist's Comparative Guide to Purity Analysis of 2-(Bromomethyl)-3-butyloxirane
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the chemical intermediate 2-(Bromomethyl)-3-butyloxirane is a valuable building block. Its bifunctional nature, featuring a reactive epoxide ring and a bromomethyl group, allows for a diverse range of chemical transformations. However, the very reactivity that makes it useful also predisposes it to the formation of impurities through side reactions or degradation. For professionals in drug development, ensuring the purity of such intermediates is not merely a matter of quality control; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2-(Bromomethyl)-3-butyloxirane. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering a self-validating framework for your analytical workflows. Our focus will be on the classic method of Elemental Analysis (EA) , juxtaposed with more contemporary and informative techniques such as Gas Chromatography (GC) , High-Performance Liquid Chromatography (HPLC) , and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .
Elemental Analysis: A Foundational, yet Indirect, Standard
Elemental analysis is a robust technique that determines the mass fractions of individual elements (such as carbon, hydrogen, nitrogen, and halogens) within a sample. For a halogenated compound like 2-(Bromomethyl)-3-butyloxirane (C₇H₁₃BrO), determining the bromine content can serve as an indirect measure of purity. The underlying assumption is that any deviation from the theoretical bromine percentage indicates the presence of impurities that lack a bromine atom or have a different bromine-to-mass ratio.
Principle of Measurement
The core principle involves the complete combustion of the organic sample in a high-oxygen environment. This process quantitatively converts the organically bound bromine into hydrogen bromide (HBr). The resulting HBr is then captured in an aqueous solution and quantified, typically through ion chromatography or potentiometric titration.[2][3] The measured bromine content is then compared to the theoretical value (50.87% for C₇H₁₃BrO) to calculate the purity.
Experimental Protocol: Combustion with Ion Chromatography (CIC)
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the 2-(Bromomethyl)-3-butyloxirane sample into a tin or silver capsule using a microbalance.[4]
-
Combustion: Introduce the capsule into a high-temperature furnace (typically 950-1060°C) flooded with a continuous stream of oxygen. The sample undergoes flash combustion.[4]
-
Gas Conversion & Absorption: The combustion gases are passed through a series of reagents and catalysts to ensure complete oxidation and to scrub interfering elements. The organically bound bromine is converted to HBr gas. This gas is then directed into an absorption tube containing an aqueous solution (often with a reducing agent like hydrogen peroxide) to quantitatively trap the HBr as bromide ions (Br⁻).[5][6]
-
Quantification by Ion Chromatography (IC): An aliquot of the absorption solution is injected into an ion chromatograph equipped with an anion separation column and a conductivity detector. The bromide ions are separated from other potential anions and quantified by comparing the peak area to a calibration curve generated from certified bromide standards. The ASTM D7359 standard, while written for aromatic hydrocarbons, provides an authoritative framework for this CIC methodology.[2][7]
Workflow for Elemental Analysis
Caption: Workflow for purity determination via elemental analysis.
Expert Insights & Trustworthiness
-
Causality: High-temperature combustion is critical to ensure that every molecule of the analyte is broken down, guaranteeing the quantitative conversion of bromine to HBr. Incomplete combustion is a primary source of negative bias and inaccurate results.[8]
-
Limitations: The most significant drawback of elemental analysis is its lack of specificity . It provides the total bromine content but cannot distinguish the parent compound from any bromine-containing impurities. If a synthesis byproduct is, for example, a dibrominated species, elemental analysis could misleadingly suggest a purity greater than 100%. Conversely, non-brominated impurities would lead to a lower measured bromine percentage, artificially depressing the calculated purity.
-
Validation: This protocol is self-validating through the routine analysis of a certified standard reference material (SRM) with a known bromine content, such as bromobenzoic acid. Consistent and accurate results for the SRM build confidence in the analysis of the unknown sample.
Chromatographic Methods: Separating to Quantify
Chromatographic techniques offer a distinct advantage over elemental analysis by physically separating the main compound from its impurities before quantification. This provides a much more accurate and reliable purity value, often expressed as a percentage area.
A. Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile and thermally stable compounds like many epoxides, GC-FID is a primary method for purity assessment.[9]
-
Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. The flame ionization detector (FID) then combusts the eluting compounds, producing ions that generate a measurable current proportional to the mass of carbon present.
-
Experimental Protocol:
-
Sample Preparation: Prepare a solution of 2-(Bromomethyl)-3-butyloxirane in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Injector: Split/splitless inlet at 250°C.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm), is suitable for separating compounds based on boiling point.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Detector: FID at 300°C.
-
-
Analysis: Inject 1 µL of the sample solution. The purity is calculated by the area percent method: (Area of main peak / Total area of all peaks) x 100.
-
-
Workflow for GC-FID Analysis
Caption: Workflow for purity determination using GC-FID.
B. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful alternative, especially for compounds that are less volatile or may degrade at the high temperatures used in GC.
-
Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on each component's differential affinity for the two phases. For epoxides that may lack a strong UV chromophore, a pre-column derivatization step can be employed to attach a UV-active molecule, enhancing sensitivity and selectivity.[10][11]
-
Experimental Protocol (with Derivatization):
-
Derivatization: React the epoxide sample with a 100-fold excess of a derivatizing agent like N,N-diethyldithiocarbamate (DTC) at 60°C for 20 minutes. This reaction opens the epoxide ring and attaches the DTC moiety, which has strong UV absorbance.[10]
-
Sample Preparation: Quench the reaction and dilute the derivatized sample in the mobile phase.
-
Instrumentation:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength appropriate for the derivatized product (e.g., 278 nm for DTC adducts).[10]
-
-
Analysis: Inject 10-20 µL of the sample. Purity is determined by area percent calculation, similar to GC.
-
-
Workflow for HPLC-UV Analysis
Caption: Workflow for purity determination using HPLC-UV.
Quantitative NMR (qNMR): The Gold Standard for Purity
Quantitative ¹H NMR spectroscopy stands out as a primary analytical method because it can determine purity without the need for a reference standard of the analyte itself.
-
Principle: qNMR relies on the principle that the integrated area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard (with known purity), the purity of the sample can be calculated by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of 2-(Bromomethyl)-3-butyloxirane and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte peaks.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification. This includes a long relaxation delay (D1, typically 5 times the longest T₁ of any peak of interest) and ensuring a high signal-to-noise ratio.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved peak from the analyte (e.g., the methine proton of the epoxide ring) and a peak from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P_std = Purity of the standard.
-
Comparative Performance Analysis
The choice of analytical method is dictated by the specific requirements of the analysis, including required accuracy, sample type, and available instrumentation.
| Parameter | Elemental Analysis (CIC) | GC-FID | HPLC-UV (with Derivatization) | Quantitative ¹H NMR (qNMR) |
| Principle | Indirect; measures % Bromine | Separation by volatility | Separation by polarity | Molar ratio to a certified standard |
| Accuracy | Moderate to Low | High | High | Very High (Primary Method) |
| Precision | Good (±0.5%)[4] | Excellent (<1% RSD) | Excellent (<1% RSD) | Excellent (<0.5% RSD) |
| Selectivity | Very Low (non-specific to compound) | High (for volatile impurities) | High (for polar/non-volatile impurities) | Very High (structurally specific) |
| Sensitivity | ppm (mg/kg) level[3] | ppm level | ppb level (analyte dependent)[10] | ~0.1% for impurities |
| Throughput | Moderate | High | Moderate | Low to Moderate |
| Key Strength | Confirms elemental composition. | Excellent for volatile impurity profiling. | Versatile for a wide range of impurities. | Absolute quantification without analyte standard. |
| Key Limitation | Does not detect or quantify organic impurities unless they alter the %Br. | Not suitable for thermally labile or non-volatile compounds. | Derivatization adds complexity and potential for error. | Requires expensive equipment and expertise; lower throughput. |
Conclusion: An Orthogonal Approach to Ensuring Purity
For drug development professionals, no single method provides a complete picture of a compound's purity. A robust and trustworthy purity assessment relies on an orthogonal approach , where multiple techniques based on different chemical and physical principles are used to corroborate results.
For 2-(Bromomethyl)-3-butyloxirane, a recommended strategy would be:
-
Primary Purity Assay: Use a high-resolution separation technique like GC-FID or HPLC-UV as the primary method for quantifying purity and profiling related impurities. This aligns with the impurity focus of regulatory guidelines like ICH Q3A.[12][13]
-
Identity & Confirmation: Use ¹H NMR to confirm the structure of the main component and to provide an independent, orthogonal purity value via qNMR . This adds a high degree of confidence.
-
Compositional Verification: Employ Elemental Analysis as a final check to ensure the elemental composition of the bulk material is consistent with its chemical formula. A result that matches the theoretical bromine content, combined with a high purity value from a chromatographic method, provides a comprehensive and defensible data package.
By integrating these methods, researchers can move beyond a simple percentage on a certificate of analysis to a deep and validated understanding of their material's quality, ensuring the integrity of their subsequent research and development efforts.
References
- Vertex AI Search. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
- Agilent. (2025, January 21).
- U.S. Pharmacopeia. <467> RESIDUAL SOLVENTS.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents.
- SCISPEC.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- ANSI Webstore.
- ASTM International. (2023, April 24).
- ASTM International. (2018, December 15). Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed.
- Analytik Jena.
- Trace Elemental Instruments. ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359.
- BenchChem. Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity.
- University of Technology, Sydney. Element analysis.
- PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
- ChemSec. Verification at the Elemental level for presence of Bromine and Chlorine in EEE.
- Weizmann Institute of Science. Elemental analysis.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- UCT Prague. (2016, February 1).
- PubMed Central. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review.
- Analytik Jena. Combustion Elemental Analysis.
- European Chemicals Agency. (2024, December 18).
- ResearchGate. (2026, February 5).
- PubMed. (2007, February 15).
- ResearchGate. (2026, January 24).
- ResearchGate. (2025, August 6).
- PubMed Central.
- BenchChem. Technical Support Center: Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid.
- ContaminantDB. (2016, May 19). 2-(Bromomethyl)oxirane (CHEM011758).
- NIST. Oxirane, (bromomethyl)- - the NIST WebBook.
- J-GLOBAL. (R)-2-(Bromomethyl)
- ResearchGate. (2025, August 6). (PDF) Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. img.antpedia.com [img.antpedia.com]
- 3. ASTM D7359 - Analytik Jena [analytik-jena.com]
- 4. Elemental analysis [chemistry.huji.ac.il]
- 5. teinstruments.com [teinstruments.com]
- 6. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. pepolska.pl [pepolska.pl]
- 9. benchchem.com [benchchem.com]
- 10. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
HPLC method development for 2-(Bromomethyl)-3-butyloxirane detection
Technical Guide: HPLC Method Development for 2-(Bromomethyl)-3-butyloxirane Detection
Executive Summary
This guide provides a technical framework for the detection and quantification of 2-(Bromomethyl)-3-butyloxirane , a reactive alkylating agent often encountered as a starting material or intermediate in API synthesis.[1] Due to its structural features—an epoxide ring and a bromomethyl moiety—this compound is classified as a potential mutagenic impurity (PMI) under ICH M7 guidelines , requiring trace-level control (typically ppm or ppb levels).[1]
We compare two distinct analytical strategies:
-
Direct UV-HPLC (Method A): A baseline approach suitable for process monitoring at high concentrations.[1]
-
Derivatization-HPLC with DDTC (Method B): The recommended high-sensitivity protocol for trace GTI analysis, utilizing Sodium Diethyldithiocarbamate to overcome the analyte's lack of chromophores.[1]
The Analytical Challenge
-
Molecule: 2-(Bromomethyl)-3-butyloxirane (Aliphatic Halo-Epoxide).[1]
-
Chromophore Status: Weak. The molecule lacks conjugated
-systems, resulting in negligible UV absorbance above 210 nm.[1] -
Reactivity: High. The strained epoxide ring and the leaving group (Bromine) make it susceptible to hydrolysis and polymerization, complicating sample stability.
-
Regulatory Limit: Based on the Threshold of Toxicological Concern (TTC) for mutagenic impurities (1.5
g/day ), analytical methods often require Limits of Quantitation (LOQ) ppm relative to the drug substance.
Comparative Method Analysis
Method A: Direct UV-HPLC (Low Wavelength)
Best for: Raw material assay, high-concentration process checks.[1]
This method relies on the weak absorbance of the ether/bromide bonds at low UV wavelengths (<210 nm).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5
m). -
Mobile Phase: Isocratic Water/Acetonitrile (50:50).
-
Wavelength: 205 nm or 210 nm.
-
Critical Flaw: At 205 nm, most organic solvents (and the API matrix) absorb significant energy, leading to high baseline noise and poor selectivity.
Method B: Derivatization with Sodium Diethyldithiocarbamate (DDTC)
Best for: Trace analysis (GTI), Release Testing, Stability Studies.
This method utilizes the nucleophilic nature of DDTC to react with the epoxide/alkyl halide, generating a stable dithiocarbamate ester with a strong UV maximum at 278 nm .
-
Mechanism: DDTC attacks the electrophilic carbons (epoxide ring opening or Br-displacement), attaching the UV-active
chromophore.[1] -
Sensitivity: Increases signal-to-noise ratio by >100x compared to Method A.[1]
Detailed Experimental Protocols
Protocol: Method B (DDTC Derivatization Workflow)
Reagents:
-
Sodium Diethyldithiocarbamate (DDTC), >99% purity.
-
Phosphate Buffer (pH 7.4).
-
Acetonitrile (HPLC Grade).[2]
Step-by-Step Procedure:
-
Preparation of Derivatizing Reagent: Dissolve DDTC in 100 mM Phosphate Buffer (pH 7.4) to achieve a concentration of 5% (w/v). Note: Prepare fresh daily to avoid oxidation to disulfiram.
-
Sample Preparation: Dissolve the drug substance (API) containing the impurity in Acetonitrile.
-
Reaction:
-
Mix 500
L of Sample Solution with 500 L of DDTC Reagent in a sealed HPLC vial. -
Incubate: Heat at 50°C for 30 minutes . (Optimized for complete epoxide opening without degrading the API).
-
Quench/Cool: Cool to room temperature.
-
-
HPLC Analysis: Inject 10-20
L of the reaction mixture.
Chromatographic Conditions (Method B):
| Parameter | Setting |
| Column | Phenomenex Luna C18(2), 250 x 4.6 mm, 5 |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 278 nm |
| Column Temp | 30°C |
Performance Comparison Data
The following data represents typical validation results for an aliphatic halo-epoxide impurity in a small molecule API matrix.
| Performance Metric | Method A (Direct UV @ 205nm) | Method B (DDTC Derivatization @ 278nm) |
| Limit of Detection (LOD) | ~50 - 100 ppm | 0.5 - 1.0 ppm |
| Limit of Quantitation (LOQ) | ~200 ppm | 2.0 - 3.0 ppm |
| Linearity ( | 0.985 (Poor at low conc.)[1] | > 0.999 |
| Specificity | Low (Matrix interference common) | High (Shifted retention & specific |
| Sample Stability | Low (Hydrolysis risk) | High (Derivative is stable for 24h+) |
| Throughput | High (No prep time) | Medium (30 min prep time) |
Visualizing the Workflow
The following diagram illustrates the decision logic and the derivatization workflow for Method B.
Figure 1: Analytical Strategy Decision Tree. Method B is selected for trace-level detection due to the lack of native chromophores.[1]
Expert Commentary & Troubleshooting
Why DDTC? While Pyridine/NBP (4-(p-nitrobenzyl)pyridine) is historically used for alkylating agents, DDTC is superior for HPLC because it forms a distinct chromatographic peak rather than just a colorimetric change.[1] The reaction is robust against pH variations in the 7.0–8.0 range.
Troubleshooting Method B:
-
Ghost Peaks: DDTC can degrade into Carbon Disulfide (
) and amine under acidic conditions. Ensure the reaction buffer remains neutral (pH 7.4). -
Excess Reagent: The DDTC reagent peak will elute early (polar). Ensure your gradient starts with low organic (e.g., 20% B) to separate the reagent front from the derivative peak.
-
Specificity Check: To confirm the peak is the impurity and not a matrix artifact, perform a "forced degradation" of the API with DDTC to ensure the API itself does not form a similar interfering derivative.
Conclusion
For the quantification of 2-(Bromomethyl)-3-butyloxirane at regulatory limits (ppm levels), Method B (DDTC Derivatization) is the only viable HPLC-UV approach.[1] Direct UV detection (Method A) lacks the necessary sensitivity and specificity for ICH M7 compliance. If Method B fails due to complex matrix interference, the next logical step is LC-MS/MS (using APCI source), but Method B should be the primary choice for standard QC labs due to cost-efficiency and robustness.[1]
References
-
ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5][6] International Council for Harmonisation. Link
-
Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(7), 2511–2517. Link
-
Elder, D. P., et al. (2010). The management of genotoxic impurities in active pharmaceutical ingredients and drug products.[5][6] Journal of Pharmaceutical and Biomedical Analysis, 51(4), 821-829.[1] Link
-
European Medicines Agency. (2014).[3] Guideline on the Limits of Genotoxic Impurities.[5][6] EMA/CHMP/QWP/251344/2006. Link
Sources
- 1. CAS 3132-64-7: 2-(Bromomethyl)oxirane | CymitQuimica [cymitquimica.com]
- 2. ijsra.net [ijsra.net]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Personal protective equipment for handling 2-(Bromomethyl)-3-butyloxirane
Executive Summary & Hazard Architecture
Handling 2-(Bromomethyl)-3-butyloxirane requires a safety posture that goes beyond standard organic solvent protocols. As a halogenated epoxide, this molecule possesses two distinct electrophilic sites: the strained oxirane ring and the primary alkyl bromide.
The Pharmacological/Toxicological Reality: This compound acts as a bifunctional alkylating agent . In biological systems, it can cross-link DNA or alkylate proteins, presenting significant risks of mutagenicity, carcinogenicity, and sensitization. It is not merely an irritant; it is a potent sensitizer that can penetrate standard nitrile barriers.
Core Safety Directive: Treat this chemical as a "Zero-Skin-Contact" agent. Engineering controls (Fume Hoods) are the primary defense; PPE is the critical redundancy.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for any volume above 10 mg.
A. Hand Protection: The "Double-Barrier" Protocol
Standard thin-mil nitrile exam gloves are insufficient for prolonged contact with halogenated epoxides. The small molecular size and lipophilic nature of the butyl chain allow for rapid permeation through nitrile rubber networks.
| Layer | Material | Specification | Scientific Rationale |
| Inner (Barrier) | Laminate Film (e.g., Silver Shield® / 4H®) | 2.7 mil (minimum) | Impermeable. Resists permeation of small, polar organic molecules for >4 hours. |
| Outer (Mechanical) | Nitrile | 5-8 mil (extended cuff) | Dexterity & Grip. Protects the inner laminate glove from tears and provides tactile feedback. |
Self-Validating Glove Protocol:
-
Inflation Test: Before donning, trap air in the inner laminate glove and squeeze. If it deflates, the barrier is compromised. Discard immediately.
-
Visual Check: Inspect outer nitrile gloves every 15 minutes. If any wrinkling or swelling occurs (degradation), retreat to the anteroom and replace both pairs.
B. Respiratory Protection[1][2][3][4]
-
Primary Control: All manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood):
-
Respirator: Full-face Air-Purifying Respirator (APR).
-
Cartridge: Organic Vapor (OV) with P100 pre-filter (Yellow/Magenta combo).
-
Note: Half-mask respirators are forbidden due to the potential for ocular absorption of vapors.
-
C. Body & Eye Defense[1][4]
-
Eyes: Chemical Splash Goggles (Vented) are required. Safety glasses are insufficient due to vapor migration.
-
Body: Tyvek® lab coat or apron (impervious to liquids) worn over a standard flame-resistant (FR) lab coat.
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale and risk assessment.
Operational Workflow: Handling & Transfer
Phase 1: Preparation
-
Decontamination Station: Set up a "waste beaker" containing 10% aqueous Sodium Thiosulfate inside the hood before opening the chemical vial. This acts as a neutralizer for tools/tips.
-
Weighing: Do not weigh outside the hood. If the balance is external, taring a vial with a septum cap inside the hood, injecting the liquid through the septum, and re-weighing is the only safe method.
Phase 2: Transfer Techniques
-
Syringes: Use Luer-lock glass syringes. Plastic syringes may swell or leach plasticizers upon contact with the epoxide.
-
Cannula Transfer: For quantities >10 mL, use positive pressure cannula transfer to avoid open pouring.
Phase 3: Post-Usage Decontamination
-
Glassware: Rinse all contaminated glassware with the thiosulfate solution or dilute sulfuric acid (to open the epoxide ring) before removing it from the hood for standard washing.
-
Gloves: Remove outer gloves inside the hood and dispose of them as solid hazardous waste. Remove inner gloves at the lab exit.
Emergency Response Protocols
A. Spill Management (In Hood)
-
Isolate: Close the hood sash immediately.
-
Neutralize: Cover the spill with Vermiculite or Sand . Do not use paper towels or sawdust (exothermic reaction risk).
-
Collect: Scoop absorbed material into a wide-mouth jar labeled "Hazardous Waste: Halogenated Epoxides."
B. Exposure Response[3][5][6]
-
Skin Contact: Immediate flush with water for 15 minutes.[1][2] Do not use soap immediately if it causes abrasion. Medical evaluation is mandatory due to delayed sensitization effects.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Transport to ER immediately.
C. Emergency Workflow Diagram
Figure 2: Immediate response workflow for personnel exposure.
References
-
National Institutes of Health (NIH). (2024). Glove Permeation of Chemicals: The State of the Art. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
University of California, Berkeley. (2023). Standard Operating Procedure: Epoxides and Alkylating Agents. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
